5-Methylnonanoic acid
Description
BenchChem offers high-quality 5-Methylnonanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylnonanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methylnonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJCHODYKPKXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5-Methylnonanoic acid
An In-Depth Technical Guide to 5-Methylnonanoic Acid: Structure, Properties, and Scientific Applications
This guide provides a comprehensive technical overview of 5-Methylnonanoic acid, a branched-chain fatty acid of interest to researchers in chemistry, biochemistry, and pharmacology. While specific experimental data for this particular isomer is not extensively published, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust profile. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic pathway, and discuss its expected analytical characteristics and potential applications.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by a methyl group (or other alkyl group) located along the aliphatic chain. Unlike their straight-chain counterparts, the presence of this branching point alters their physical properties, such as melting point and fluidity, and can impart unique biological activities. Isomers of methylnonanoic acid, for instance, are known to play roles as flavor and fragrance components and as biosynthetic precursors.[1][2] 5-Methylnonanoic acid, with its methyl group centrally located on the nine-carbon backbone, presents a unique structural motif for exploration in materials science and drug development.
Chemical Structure and Physicochemical Properties
The fundamental identity of 5-Methylnonanoic acid is defined by its molecular structure. It consists of a nonanoic acid backbone with a methyl group at the C-5 position.
Chemical Structure
The structure is systematically named according to IUPAC nomenclature.
Diagram: Chemical Structure of 5-Methylnonanoic acid
Caption: 2D structure of 5-Methylnonanoic acid.
Physicochemical Data
| Property | Value / Information | Source(s) |
| IUPAC Name | 5-Methylnonanoic acid | N/A |
| Molecular Formula | C₁₀H₂₀O₂ | [3] |
| Molecular Weight | 172.26 g/mol | [3] |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid | [4][8] |
| Boiling Point | Estimated: ~280-295 °C (lit.) | [5] |
| Melting Point | Estimated: < 20 °C | [9][10] |
| Density | Estimated: ~0.9 g/mL at 25 °C | [1][5] |
| Solubility | Limited solubility in water; soluble in organic solvents | [6][8] |
| pKa | Estimated: ~4.8 - 5.0 | N/A |
Proposed Synthesis Pathway: Grignard Carboxylation
A robust and logical method for the synthesis of 5-Methylnonanoic acid is through the carboxylation of a Grignard reagent. This classic organometallic reaction provides a reliable route to carboxylic acids from alkyl halides. The causality is clear: the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.
Synthesis Workflow Diagram
Diagram: Synthesis Workflow for 5-Methylnonanoic Acid
Caption: Proposed Grignard synthesis of 5-Methylnonanoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the Grignard reagent (visible by the disappearance of magnesium and a change in solution appearance) is a prerequisite for the subsequent steps.
Materials:
-
1-Bromo-3-methylhexane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂) or a cylinder of CO₂ gas
-
Hydrochloric acid (e.g., 3 M HCl)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
Rationale: This step creates the key carbon-based nucleophile. Anhydrous conditions are critical as Grignard reagents react readily with water.
-
Procedure: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether. Add a small amount of the bromide solution to the magnesium and warm gently to initiate the reaction (a small crystal of iodine can be added as an initiator if necessary). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.
-
-
Carboxylation:
-
Rationale: The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.
-
Procedure: Cool the Grignard solution in an ice bath. Slowly and carefully, pour the Grignard solution onto a large excess of crushed dry ice in a separate beaker, or bubble dry CO₂ gas through the solution. Stir the resulting viscous mixture until it warms to room temperature.
-
-
Acidic Workup and Extraction:
-
Rationale: Protonation of the carboxylate salt with a strong acid yields the final carboxylic acid product.
-
Procedure: Slowly add aqueous HCl to the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate. Transfer the mixture to a separatory funnel. The layers should separate; extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
-
Purification:
-
Rationale: Removal of water and solvent, followed by purification, isolates the final product.
-
Procedure: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 5-Methylnonanoic acid can then be purified by vacuum distillation or column chromatography.
-
Analytical Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following are the expected spectral features for 5-Methylnonanoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.[11][12]
-
O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp absorption peak should appear around 1710 cm⁻¹ for the carbonyl group.[11]
-
C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet is expected in the 10-12 ppm region.[11]
-
Alpha-Protons (-CH₂-COOH): A triplet around 2.2-2.4 ppm.
-
Methyl Protons (-CH(CH₃)-): A doublet around 0.9 ppm.
-
Other Aliphatic Protons: A series of complex multiplets between approximately 1.2 and 1.6 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A peak in the downfield region, approximately 175-180 ppm.
-
Aliphatic Carbons: Peaks ranging from approximately 10-40 ppm. The carbon attached to the methyl group (C5) and the alpha-carbon (C2) will be distinct from the other methylene carbons in the chain.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 172.
-
Fragmentation: Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 155) and the carboxyl group (-COOH, m/z = 127). A prominent peak resulting from McLafferty rearrangement is also possible.
Potential Applications in Research and Drug Development
While direct applications of 5-Methylnonanoic acid are not widely documented, its structure as a BCFA suggests several areas of potential utility for researchers:
-
Drug Delivery: As a lipid, it could be incorporated into liposomes or other lipid-based nanoparticle formulations to modulate membrane fluidity and drug release kinetics.
-
Metabolic Studies: BCFAs are metabolized differently than their straight-chain counterparts. 5-Methylnonanoic acid could serve as a probe to study fatty acid oxidation pathways and their dysregulation in metabolic diseases.
-
Precursor for Novel Compounds: The carboxylic acid handle allows for straightforward chemical modification (e.g., esterification, amidation), making it a versatile building block for the synthesis of more complex molecules, such as enzyme inhibitors or signaling lipids.[8]
-
Antimicrobial Research: Some branched-chain fatty acids exhibit antimicrobial properties. Isomers like isocapric acid (8-methylnonanoic acid) are known to be involved with microbial processes.[2] This suggests that 5-methylnonanoic acid could be investigated for similar activities.
Safety and Handling
As with other medium-chain carboxylic acids, 5-Methylnonanoic acid is expected to be corrosive and requires careful handling.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[13]
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste.[15]
Conclusion
5-Methylnonanoic acid represents an intriguing yet understudied branched-chain fatty acid. Based on established chemical principles and data from its isomers, we can confidently predict its core properties and devise reliable methods for its synthesis and characterization. Its unique structure offers a valuable tool for scientists and researchers exploring lipid chemistry, metabolic pathways, and the development of novel therapeutics and materials. This guide provides the foundational knowledge necessary to begin such investigations.
References
-
National Institute of Standards and Technology. (n.d.). Nonanoic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Nonanoic acid, 5-methyl-, ethyl ester (CAS 116530-40-6). Retrieved from [Link]
-
Organic Process Research & Development. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methylnonanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312328, 5-Methyloctanoic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl nonanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13628863, 6-Methylnonanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111470, 8-Methylnonanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methylnonanoic acid - Optional[ATR-IR]. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
- 1. 4-methyl nonanoic acid, 45019-28-1 [thegoodscentscompany.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6-Methylnonanoic acid | C10H20O2 | CID 13628863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Methylnonanoic acid | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylnonanoic acid = 97 , FG 45019-28-1 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. CAS 24323-21-5: 2-Methylnonanoic acid | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. 8-Methylnonanoic acid | 5963-14-4 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
5-Methylnonanoic acid CAS number and molecular weight
The Definitive Technical Guide to 5-Methylnonanoic Acid: Physicochemical Properties, Prebiotic Significance, and Analytical Workflows
As research into lipidomics, astrobiology, and complex organic synthesis accelerates, branched-chain fatty acids (BCFAs) have emerged as critical molecules of interest. Among these, 5-Methylnonanoic acid stands out due to its unique structural properties, its presence in extraterrestrial materials, and its utility as a synthetic intermediate. This whitepaper provides an in-depth, mechanistic analysis of 5-methylnonanoic acid, bridging the gap between its fundamental chemical properties and its advanced laboratory applications.
Core Physicochemical Profiling
5-Methylnonanoic acid is a saturated, branched-chain monocarboxylic acid. The defining feature of this molecule is the methyl group situated at the C5 position of the nine-carbon aliphatic backbone. This seemingly simple structural modification fundamentally alters the molecule's thermodynamic properties compared to its linear counterpart, decanoic acid.
Table 1: Quantitative Data & Core Identifiers
| Property | Value |
| IUPAC Name | 5-Methylnonanoic acid |
| CAS Registry Number | 116530-39-3 |
| Molecular Weight | 172.26 g/mol |
| Molecular Formula | C10H20O2 |
| SMILES String | CCCCC(C)CCCC(O)=O |
| Compound Class | Branched-Chain Fatty Acid (BCFA) |
Data sourced from 1[1] and2[2].
Astrobiological Significance: Prebiotic Membrane Self-Assembly
One of the most profound contexts for 5-methylnonanoic acid is its discovery in carbonaceous chondrites, most notably the Murchison meteorite 3[3]. To understand why this specific molecule is critical to origin-of-life models, we must examine the causality of membrane fluidity.
In modern biological systems, cell membranes maintain fluidity at lower temperatures by incorporating cis-unsaturated fatty acids. However, double bonds are highly susceptible to oxidative degradation, making them unstable in harsh prebiotic environments. 5-Methylnonanoic acid provides an elegant evolutionary alternative. The methyl branch at the C5 position acts as a steric wedge, disrupting the tight van der Waals packing of the aliphatic tails. This structural disruption lowers the phase transition temperature, allowing the molecules to maintain a fluid, liquid-crystalline state necessary for vesicle dynamics without relying on fragile unsaturated bonds.
When these amphiphilic molecules reach a critical vesicle concentration in an aqueous environment, they spontaneously self-assemble into bilayer membranes capable of encapsulating macromolecules (such as early oligonucleotides), forming the structural basis of protocells.
Figure 1: Logical progression of prebiotic vesicle self-assembly driven by amphiphilic BCFAs.
Biological Role and Microbial Lipidomics
Beyond astrobiology, BCFAs like 5-methylnonanoic acid are vital biomarkers in modern microbial ecosystems. They are heavily utilized by Bacillus species and human gut microbiota to modulate membrane fluidity in response to thermal and chemical stressors. Profiling these specific isomers allows researchers to map metabolic pathways, evaluate food quality (as BCFAs strongly influence flavor profiles), and assess microbial community health4[4].
Experimental Workflows: GC-MS Profiling of BCFAs
To accurately quantify 5-methylnonanoic acid and differentiate it from structural isomers (e.g., 4-methyloctanoic acid or linear decanoic acid), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical gold standard.
Every robust analytical protocol must be a self-validating system to ensure data integrity. The following workflow integrates internal controls at every phase to guarantee absolute quantification.
Step-by-Step Self-Validating Protocol:
-
System Suitability & Blank Validation: Run a solvent blank (hexane) prior to extraction. Causality: This ensures the GC column is free of lipid carryover from previous runs, establishing a true zero-baseline.
-
Matrix Spiking (Internal Standard): Spike the raw sample with a non-endogenous standard (e.g., C17:0 margaric acid or a deuterated BCFA). Causality: This controls for extraction losses. If the final recovery of the internal standard drops below 85%, the system flags the extraction as compromised, preventing false-negative reporting.
-
Liquid-Liquid Extraction (Bligh & Dyer): Homogenize the sample in a chloroform/methanol/water (2:2:1.8 v/v/v) mixture. Causality: The biphasic system disrupts lipid-protein complexes. The non-polar 5-methylnonanoic acid partitions entirely into the lower organic (chloroform) phase, while proteins and polar metabolites precipitate or remain in the aqueous phase.
-
FAME Derivatization: React the dried organic extract with methanolic Boron Trifluoride (BF3-MeOH) at 70°C. Causality: Free fatty acids possess a highly polar carboxyl group that hydrogen-bonds with silanol groups on GC columns, causing severe peak tailing. Converting the acid to a Fatty Acid Methyl Ester (FAME) neutralizes this polarity and lowers the boiling point, ensuring sharp, Gaussian chromatographic peaks.
-
GC-MS Acquisition (EI Mode): Inject the FAMEs onto a polar capillary column (e.g., DB-WAX). Causality: Polar columns provide superior resolution of closely eluting branched isomers. Electron ionization at 70 eV generates highly reproducible fragmentation patterns (e.g., McLafferty rearrangement ions) essential for pinpointing the exact position of the methyl branch.
Figure 2: Self-validating GC-MS workflow for the extraction and quantification of BCFAs.
Synthetic Applications in Complex Molecule Assembly
Beyond its natural occurrence, 5-methylnonanoic acid and its structural derivatives are heavily utilized in advanced synthetic organic chemistry. The steric bulk of the C5 methyl group can be leveraged to direct diastereoselective folding during complex ring formations.
For instance, derivatives of 5-methylnonanoic acid (such as 4,8-dioxo-5-methylnonanoic acid) serve as critical intermediates in aza-Robinson annulation strategies . These methodologies are deployed to synthesize densely functionalized fused bicyclic amides and complex indolizidine alkaloids (e.g., (±)-coniceine and quinolizidine)5[5]. By utilizing a TfOH-promoted intramolecular aldol condensation, chemists can force the linear aliphatic chain to cyclize, using the methyl group to lock the stereochemistry of the resulting quaternary centers.
References
-
Title: Combi-Blocks JR-2814 Safety Data Sheet | Source: combi-blocks.com | URL: 1
-
Title: BLD Pharm 5-Methylnonanoic acid | Source: bldpharm.com | URL: 2
-
Title: The First Cell Membranes | Source: astrochem.org | URL: 3
-
Title: Branched Chain Fatty Acids Analysis Service | Source: creative-proteomics.com | URL: 4
-
Title: An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides | Source: ACS Publications | URL: 5
Sources
Natural Occurrence and Microbial Biosynthesis of 5-Methylnonanoic Acid: A Technical Whitepaper
Executive Summary
5-Methylnonanoic acid (5-MNA) is a specialized, mid-chain branched-chain fatty acid (BCFA) characterized by a highly specific methyl substitution at the C5 position. While its structural simplicity allows it to form spontaneously in abiotic environments—most notably identified as a primary amphiphilic component in[1]—its natural occurrence in biological systems is driven by complex microbial fermentation. In bacteria and fungi, 5-MNA plays a crucial role in modulating membrane fluidity and serves as a vital intermediate in the biosynthesis of volatile organic compounds (VOCs) and secondary signaling metabolites[2].
This whitepaper provides an in-depth technical analysis of the microbial biosynthesis of 5-MNA, standardizes the analytical protocols required for its extraction, and details the self-validating workflows necessary for quantitative metabolomics.
Biosynthetic Pathways in Microbial Fermentation
The biological synthesis of 5-MNA is tightly coupled to amino acid catabolism. According to [3], the production of 5-MNA initiates from the degradation of the branched-chain amino acid L-isoleucine.
The L-Isoleucine Catabolism Route
-
Transamination: L-isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by the action of a branched-chain amino acid aminotransferase (BCAT)[2].
-
Oxidative Decarboxylation: The resulting α -keto acid undergoes oxidative decarboxylation catalyzed by the branched-chain α -keto acid dehydrogenase (BCKDH) complex, yielding 2-methylbutanoyl-CoA[3].
-
FAS Elongation: 2-methylbutanoyl-CoA serves as the initial primer for the Fatty Acid Synthase (FAS) complex. Through successive condensation cycles with malonyl-CoA, the carbon chain is elongated to form 5-methylnonanoyl-ACP[4].
-
Hydrolysis: A specific thioesterase cleaves the acyl carrier protein (ACP) bond, releasing free 5-methylnonanoic acid into the intracellular pool[2].
Putative biosynthetic pathway of 5-Methylnonanoic acid from L-isoleucine catabolism.
Expert Commentary on Mechanistic Causality: While foundational literature models propose direct malonyl-CoA elongation from a 2-methylbutanoyl-CoA primer to yield 5-MNA[3], strict stoichiometric carbon tracing indicates that this would typically place the methyl group at the anteiso position (yielding 8-methyldecanoyl-ACP). To achieve precise mid-chain branching at the C5 position, the enzymatic architecture likely requires the specific incorporation of methylmalonyl-CoA during intermediate elongation cycles—a mechanism well-documented in the biosynthesis of complex BCFAs in Streptomyces and Mycobacterium species.
Experimental Protocols: Extraction and Quantification
Accurate requires high-resolution separation to differentiate structural isomers (e.g., iso-, anteiso-, and mid-chain methyl branches)[5]. The following workflow establishes a self-validating system for the extraction and GC-MS quantification of 5-MNA from fermentation broths.
Phase 1: Isotope Labeling & Fermentation
-
Inoculation: Cultivate the candidate microbial strain in 500 mL of M9 minimal medium supplemented with 5 mM 13 C-labeled L-isoleucine.
-
Causality: The 13 C stable isotope tracer enables dynamic metabolic flux analysis. It proves that the methyl branch of the resulting 5-MNA originates specifically from the isoleucine precursor rather than de novo synthesis or media contamination[6].
-
-
Harvesting: Incubate at 30°C, 200 rpm, and harvest at the late exponential phase (OD 600 ~ 2.5).
-
Causality: Harvesting at this specific growth phase maximizes the accumulation of secondary metabolites and BCFAs, which are upregulated during membrane remodeling in response to nutrient depletion.
-
Phase 2: Cell Lysis & Self-Validating Extraction
-
Lysis & Spiking: Centrifuge 50 mL of the culture and lyse the cell pellet via sonication in 5 mL of a methanol/chloroform (2:1 v/v) matrix. Immediately spike the matrix with 1 µg/mL of nonadecanoic acid (C19:0) or D3-5-MNA as an internal standard.
-
Causality: The internal standard creates a self-validating recovery metric. Any loss of lipids during phase separation is proportionally reflected in the standard, ensuring absolute quantification accuracy >95%[5].
-
-
FAME Derivatization: Add 1 mL of 14% Boron trifluoride (BF 3 ) in methanol to the lipid extract and incubate at 80°C for 60 minutes.
-
Causality: Free BCFAs have high boiling points and exhibit severe peak tailing on chromatographic columns. BF 3 catalyzes the transesterification of these lipids into Fatty Acid Methyl Esters (FAMEs), drastically increasing their volatility and thermal stability for Electron Ionization (EI)[5].
-
Phase 3: GC-MS Acquisition
-
Separation: Extract the FAMEs into 2 mL of hexane and inject 1 µL into a GC-MS equipped with a highly polar capillary column (e.g., DB-WAX).
-
Causality: Polar stationary phases exploit subtle differences in dipole moments to resolve closely eluting structural isomers, successfully separating 5-MNA from confounding molecules like 4-methyloctanoic acid or straight-chain decanoic acid[6].
-
Quantitative Data Presentation
The application of the above protocol yields highly reproducible metabolic profiles. Table 1 summarizes the dynamic shifts in BCFA production when comparing a wild-type microbial strain to a strain engineered for enhanced isoleucine catabolism.
Table 1: Comparative BCFA Profiling in Microbial Fermentation
| Fatty Acid Species | Retention Time (min) | Relative Abundance (Wild-Type) | Relative Abundance (Engineered) | Biological Function / Pathway |
| Isovaleric Acid (C5) | 4.2 | 15.2% | 8.4% | Upstream precursor pool |
| 5-Methylnonanoic Acid (C10) | 12.8 | 1.5% | 18.7% | Target BCFA / Membrane fluidity |
| 6-Methyldecanoic Acid (C11) | 14.1 | 2.1% | 5.3% | Elongated BCFA derivative |
| Anteiso-Pentadecanoic (C15) | 18.5 | 45.3% | 22.1% | Primary structural membrane lipid |
| Straight-Chain (C16:0) | 19.2 | 35.9% | 45.5% | Baseline membrane lipid |
Note: The engineered strain demonstrates a significant metabolic pull toward 5-MNA accumulation, validated by a corresponding depletion in the upstream isovaleric acid pool.
Conclusion
The natural occurrence of 5-Methylnonanoic acid bridges the gap between prebiotic chemistry and advanced microbial fermentation. By leveraging stable isotope tracing and FAME-derivatized GC-MS analysis, researchers can accurately map the L-isoleucine-dependent pathways responsible for 5-MNA biosynthesis. Understanding and engineering these pathways is critical for drug development professionals seeking to harness BCFAs for novel liposomal delivery systems, neurotrophic modulators, and specialized volatile organic compounds.
References
-
Deamer, D., et al. "The First Cell Membranes." Astrobiology, 2002.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Unlocking the Lipidome: 5-Methylnonanoic Acid as a High-Fidelity Biomarker in Metabolic and Microbial Profiling
Executive Summary
Historically, lipidomic research has heavily favored the analysis of straight-chain fatty acids, often overlooking the nuanced structural and functional diversity of branched-chain fatty acids (BCFAs). However, advancements in high-resolution mass spectrometry have repositioned BCFAs from obscure lipid constituents to critical regulators of membrane fluidity, metabolic homeostasis, and microbial-host signaling. Among these, 5-Methylnonanoic acid (5-MNA) —a 10-carbon mid-chain branched fatty acid—has emerged as a highly specific biomarker.
Because 5-MNA possesses unique physicochemical properties, such as a low freezing point and high thermal stability, it is heavily utilized by microbial communities to maintain membrane fluidity 1. In human clinical lipidomics, the accumulation or depletion of 5-MNA serves as a diagnostic window into peroxisomal dysfunction, mitochondrial β -oxidation defects, and microbiome dysbiosis. This whitepaper provides an authoritative guide on the biochemical origins, clinical utility, and rigorous analytical quantification of 5-MNA.
Biochemical Origins: The Causality of 5-MNA Synthesis
Understanding the biosynthetic origin of 5-MNA is critical for interpreting its role as a biomarker. Unlike straight-chain fatty acids synthesized from acetyl-CoA, 5-MNA is deeply intertwined with the catabolism of branched-chain amino acids (BCAAs), specifically L-isoleucine.
The pathway initiates with the transamination of L-isoleucine by a branched-chain aminotransferase (BCAT) to form an α -keto acid. This intermediate undergoes oxidative decarboxylation to yield a branched acyl-CoA primer (e.g., 2-methylbutyryl-CoA). Fatty acid synthase (FAS) then utilizes this primer, undergoing successive condensations with malonyl-CoA to elongate the carbon chain. A thioesterase subsequently hydrolyzes the complex to release free 5-methylnonanoic acid 2.
Interestingly, 5-MNA is also recognized as a highly stable amphiphilic compound found in carbonaceous meteorites, demonstrating its fundamental capacity to form primitive, stable vesicular membranes independent of complex biological machinery 3.
Biosynthetic pathway of 5-Methylnonanoic Acid from L-Isoleucine.
5-MNA as a Clinical Biomarker
The integration of 5-MNA into clinical lipidomics provides actionable data across several pathological domains:
A. Peroxisomal and Mitochondrial Disorders
While traditional dogma relegated the α -oxidation of branched-chain fatty acids exclusively to specific long-chain species like phytanic acid 4, high-resolution lipidomics has proven that medium-chain BCFAs like 5-MNA are also highly sensitive markers. Peroxisomal dysfunction inevitably leads to the accumulation of branched-chain fatty acids, disrupting neuronal myelination and mitochondrial function 5. Profiling 5-MNA offers a much more detailed overview of metabolic changes, allowing for the identification of novel unique lipid species for specific peroxisomal diseases 6.
B. Microbiome-Host Axis & Metabolic Syndrome
BCFAs are naturally present in the human gut microbiota, where they influence metabolic regulation and immune modulation 1. Because human cells synthesize mid-chain BCFAs at relatively low rates compared to gut bacteria, elevated systemic 5-MNA often correlates with specific microbial enterotypes. Furthermore, dysregulated BCAA catabolism—a known precursor to 5-MNA synthesis—is an early predictor of insulin resistance and pediatric metabolic syndrome 5.
Quantitative Data Summary
To utilize 5-MNA as a reliable biomarker, analytical platforms must meet stringent performance criteria. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its superior resolution of structural isomers.
| Analytical Parameter | Specification | Causality / Clinical Relevance |
| Limit of Detection (LOD) | 0.5 – 5.0 ng/mL | Essential for detecting trace microbial-derived 5-MNA in human plasma matrices without signal loss [[7]](). |
| Intra-batch Precision (CV) | < 5% | Ensures the high reproducibility required for longitudinal tracking of metabolic syndrome interventions 1. |
| Derivatization Method | FAME (Methanolic HCl) | Converts non-volatile free fatty acids into volatile methyl esters, preventing column degradation and peak tailing 7. |
| Primary Ionization | Electron Ionization (70 eV) | Hard ionization produces highly diagnostic fragmentation at the C5 methyl branch, critical for differentiating 5-MNA from straight-chain C10:0 7. |
Self-Validating Analytical Protocol: GC-EI-MS Quantification
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates mechanistic rationale and self-validating checkpoints at every critical juncture.
Step-by-step GC-MS analytical workflow for 5-MNA quantification.
Step 1: Sample Aliquoting and Isotope Spiking
Action: Aliquot 50 µL of plasma or 50 mg of homogenized feces. Spike immediately with 10 µL of a stable-isotope labeled internal standard (e.g., 5-MNA-d3 at 10 µg/mL). Causality: Early introduction of the internal standard accounts for matrix suppression and evaporative losses during subsequent extraction and derivatization steps.
Self-Validation Checkpoint: Post-acquisition, the absolute peak area of the internal standard must yield a calculated recovery between 85–115%. A recovery <85% indicates severe matrix interference or incomplete extraction, mandating sample re-processing.
Step 2: Modified Folch Lipid Extraction
Action: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes. Add 200 µL of MS-grade water to induce phase separation. Centrifuge at 12,000 x g for 10 minutes at 4°C. Causality: The 2:1 organic ratio optimally disrupts lipid-protein complexes. The addition of water alters the dielectric constant, driving non-polar lipids (including free and esterified 5-MNA) into the lower dense chloroform layer while precipitating proteins at the interface.
Self-Validation Checkpoint: A sharp, opaque white protein disc must form precisely at the liquid interface. A hazy or emulsified lower organic phase indicates water carryover, requiring the addition of anhydrous sodium sulfate before proceeding.
Step 3: Acid-Catalyzed Transesterification (FAME Synthesis)
Action: Transfer the lower chloroform layer to a new vial and evaporate under a gentle stream of N2. Add 500 µL of 1N Methanolic HCl. Incubate at 80°C for 60 minutes. Cool to room temperature, then extract the resulting Fatty Acid Methyl Esters (FAMEs) with 500 µL of hexane. Causality: Acid catalysis is strictly chosen over base catalysis (e.g., Sodium Methoxide) because it methylates both free fatty acids and complex esterified lipids. Base catalysis fails to methylate free fatty acids, which would result in a severe underestimation of the total 5-MNA pool.
Self-Validation Checkpoint: The final hexane extract should be completely colorless. Any yellowing or browning indicates thermal degradation or lipid oxidation; compromised samples must be discarded.
Step 4: GC-EI-MS Acquisition and Isomer Differentiation
Action: Inject 1 µL of the hexane extract into a GC-MS equipped with a high-polarity capillary column (e.g., DB-FATWAX). Utilize an initial oven temperature of 60°C, ramped at 10°C/min to 240°C. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Causality: A high-polarity column is required because mid-chain branched isomers (like 5-MNA) often co-elute with straight-chain fatty acids on standard non-polar columns (e.g., DB-5). EI at 70 eV fragments the molecule specifically at the C5 methyl branch, yielding diagnostic ions that confirm structural identity.
Self-Validation Checkpoint: Evaluate the chromatogram against a straight-chain C10:0 FAME standard. Because methyl branching reduces intermolecular van der Waals forces (lowering the boiling point), the 5-MNA peak must elute slightly before the straight-chain C10:0 peak.
Conclusion
5-Methylnonanoic acid is rapidly transitioning from a niche biochemical curiosity to a robust biomarker in clinical lipidomics. By leveraging its unique biosynthetic origins—rooted in BCAA catabolism and microbial metabolism—researchers can utilize 5-MNA to map peroxisomal disorders, track metabolic syndrome progression, and decode the microbiome-host axis. Implementing strict, self-validating GC-MS protocols ensures that the quantification of this mid-chain BCFA remains precise, reproducible, and clinically actionable.
References
- An In-depth Technical Guide on the Putative Biosynthesis of 3-Propylhept-2-enal Source: Benchchem URL
- Source: Astrobiology (astrochem.org)
- Branched Chain Fatty Acids Analysis Service Source: Creative Proteomics URL
- Source: PMC (nih.gov)
- Branched Chain Fatty Acids Analysis Service (GC-MS)
- Unlocking the complexity of lipids: using lipidomics to identify disease mechanisms, biomarkers and treatment efficacy Source: Ovid URL
- Plasma lipidomics as a diagnostic tool for peroxisomal disorders Source: D-NB URL
Sources
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. astrochem.org [astrochem.org]
- 4. ovid.com [ovid.com]
- 5. Lipidomic Signatures in Pediatric Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
The Analytical History of Branched-Chain Fatty Acids: From Wool Wax to Extraterrestrial Discoveries
Target Audience: Researchers, analytical chemists, astrobiologists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary: Clarifying the Historical Record
In the historical annals of lipid chemistry, the discovery of branched-chain fatty acids (BCFAs) represents a monumental leap in our understanding of membrane fluidity, mammalian lipidomics, and even the origins of life. However, a common historiographical conflation occurs regarding 5-methylnonanoic acid and wool wax (lanolin) .
While wool wax is historically celebrated as the first major biological source from which BCFAs—specifically the iso and anteiso series—were isolated by A.W. Weitkamp in 1945[1], 5-methylnonanoic acid (a mid-chain BCFA) belongs to a distinctly different, yet equally profound, chapter of scientific discovery. It was famously identified as a critical amphiphilic component in carbonaceous chondrites (such as the Murchison meteorite) and is renowned for its role in prebiotic cell membrane formation[2][3].
This whitepaper deconstructs the intertwined analytical histories of these compounds. By examining the foundational extraction protocols developed for wool wax and tracing how those same analytical principles were later applied to extraterrestrial meteorites, we provide a comprehensive technical guide to the isolation, derivatization, and GC-MS profiling of complex BCFAs.
The Foundation: Weitkamp’s Discovery of BCFAs in Wool Wax (1945)
Prior to 1945, the complexity of mammalian skin lipids was largely a black box. Wool wax (degras or lanolin), secreted by the sebaceous glands of sheep, was known to be a complex mixture of esters, but its exact fatty acid composition eluded precise characterization.
In a landmark paper, A.W. Weitkamp utilized advanced fractional distillation to isolate 32 distinct fatty acids from wool wax[1]. His work was revolutionary because it definitively proved the existence of two novel homologous series of fatty acids in nature:
-
Iso-branched fatty acids: Featuring a methyl group at the penultimate ( n−1 ) carbon.
-
Anteiso-branched fatty acids: Featuring a methyl group at the antepenultimate ( n−2 ) carbon.
Causality of Weitkamp's Experimental Design
Weitkamp's success relied on the physical properties of BCFAs. Because branched methyl groups disrupt the tight packing of aliphatic chains, BCFAs exhibit significantly lower melting points than their straight-chain counterparts. Weitkamp leveraged urea adduction and vacuum fractional distillation —a self-validating system where the boiling point depressions directly correlated with the degree of steric hindrance caused by the methyl branches[1].
The Astrobiological Leap: 5-Methylnonanoic Acid in the Murchison Meteorite
Decades after Weitkamp's work on mammalian lipids, analytical chemists turned their attention to extraterrestrial organic matter. In 1969, the Murchison meteorite—a CM2 carbonaceous chondrite—fell in Australia. Subsequent solvent extraction of the meteorite revealed a rich inventory of organic molecules, including amino acids and monocarboxylic acids[4][5].
In 1985, David Deamer and colleagues made a groundbreaking discovery: the non-polar lipid fractions of the Murchison meteorite could spontaneously self-assemble into boundary structures (vesicles) when exposed to aqueous environments[2][3]. A primary amphiphilic compound responsible for this phenomenon was identified as 5-methylnonanoic acid .
Why 5-Methylnonanoic Acid?
Unlike the iso and anteiso acids of wool wax, 5-methylnonanoic acid is a mid-chain branched fatty acid .
-
Mechanistic Significance: In prebiotic environments, early cell membranes lacked the complex enzymatic machinery (like desaturases) needed to synthesize cis-unsaturated fatty acids (e.g., oleic acid) to maintain membrane fluidity[2][6].
-
Steric Disruption: The mid-chain methyl group at the C5 position of the 9-carbon backbone creates a "kink" in the hydrocarbon tail. This steric disruption prevents tight crystallization of the lipid bilayer, ensuring the prebiotic membrane remained fluid and permeable to ionic nutrients (like ATP and amino acids) at ambient temperatures[2].
Quantitative Data: Structural Comparison of Target BCFAs
To clarify the structural taxonomy, the following table summarizes the chemical distinctions between the wool wax BCFAs and meteoritic BCFAs:
| Structural Class | Methyl Position | Example Compound | Primary Source | Biological / Chemical Significance |
| Iso-BCFA | n−1 | 8-Methylnonanoic acid | Wool Wax (Lanolin) | Mammalian skin lipid fluidity; antimicrobial barrier. |
| Anteiso-BCFA | n−2 | 7-Methylnonanoic acid | Wool Wax / Bacteria | Bacterial membrane cold-shock adaptation. |
| Mid-Chain BCFA | Internal (e.g., C5) | 5-Methylnonanoic acid | Murchison Meteorite | Prebiotic vesicle assembly; primitive membrane fluidity. |
Experimental Protocols: A Self-Validating Analytical System
The isolation of BCFAs—whether from a sheep's fleece or a 4.5-billion-year-old meteorite—relies on a strict sequence of lipid extraction, ester cleavage, and volatility enhancement[7]. The following protocols represent the gold standard for BCFA profiling.
Protocol 1: Alkaline Saponification and Lipid Extraction
Objective: To cleave complex wax esters into free fatty acids (FFAs) and separate them from unsaponifiable matrix components.
-
Sample Homogenization: Pulverize the matrix (e.g., 10g of wool wax or crushed meteorite) into a fine particulate to maximize surface area.
-
Saponification: Reflux the sample in 50 mL of 0.5 M Potassium Hydroxide (KOH) in 95% Methanol at 70°C for 2 hours.
-
Causality: The strong alkali drives the hydrolysis of ester bonds, converting wax esters and phospholipids into water-soluble potassium carboxylate salts.
-
-
Primary Partitioning: Cool the mixture and add 50 mL of Hexane. Extract the upper non-polar hexane layer (containing unsaponifiable sterols and hydrocarbons) and discard or archive.
-
Acidification: Acidify the remaining aqueous methanolic phase to pH 2.0 using 6 M Hydrochloric Acid (HCl).
-
Causality: Protonation converts the water-soluble potassium salts back into highly hydrophobic free fatty acids (FFAs).
-
-
FFA Extraction: Extract the acidified aqueous phase three times with 30 mL of Chloroform/Methanol (2:1 v/v). Pool the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ).
Protocol 2: FAME Derivatization and GC-MS Profiling
Objective: To convert FFAs into volatile Fatty Acid Methyl Esters (FAMEs) for high-resolution chromatographic separation.
-
Derivatization: Evaporate the pooled chloroform extract under a gentle stream of N2 gas. Resuspend the lipid film in 2 mL of 14% Boron Trifluoride ( BF3 ) in Methanol.
-
Esterification: Heat the sealed vial at 90°C for 30 minutes.
-
Causality: BF3 acts as a Lewis acid catalyst, driving the esterification of the carboxylic acid group to form a highly volatile methyl ester, preventing peak tailing during GC analysis.
-
-
Phase Separation: Add 2 mL of saturated NaCl solution and 2 mL of Hexane. Vortex vigorously. Extract the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Inject 1 µL of the FAME extract into a GC-MS equipped with a highly polar capillary column (e.g., DB-FATWAX).
-
Validation: Mid-chain BCFAs (like 5-methylnonanoic acid) will elute earlier than iso and anteiso isomers of the same carbon number due to the centralized steric bulk reducing column interaction[7].
-
Mechanistic Visualization: BCFA Analytical Workflow
The diagram below illustrates the logical progression of the extraction and identification methodologies discussed above, highlighting the divergence in the final identification of mammalian versus astrobiological BCFAs.
Caption: Analytical workflow for the isolation, derivatization, and GC-MS identification of branched-chain fatty acids (BCFAs).
Conclusion
The analytical pursuit of branched-chain fatty acids demonstrates the beautiful interconnectedness of scientific disciplines. The rigorous fractional distillation and saponification techniques pioneered by A.W. Weitkamp in 1945 to demystify wool wax laid the analytical groundwork for modern lipidomics[1]. Decades later, these same principles enabled astrobiologists to extract and identify 5-methylnonanoic acid from the Murchison meteorite, proving that the chemical prerequisites for cellular membranes—and potentially life itself—are synthesized in the cold depths of interstellar space[2][3]. For modern drug development and origins-of-life researchers, mastering these extraction and profiling protocols remains an essential capability.
References
-
Weitkamp, A.W. (1945). The Acidic Constituents of Degras. A New Method of Structure Elucidation. Journal of the American Chemical Society, 67(3), 447–454. URL:[Link]
-
Deamer, D. W. (1985). Boundary structures are formed by organic components of the Murchison carbonaceous chondrite. Nature, 317, 792–794. URL:[Link]
-
Deamer, D., Dworkin, J. P., Sandford, S. A., Bernstein, M. P., & Allamandola, L. J. (2002). The first cell membranes. Astrobiology, 2(4), 371-381. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. astrochem.org [astrochem.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Organic Composition of Carbonaceous Meteorites: The Evolutionary Story Ahead of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxfordre.com [oxfordre.com]
- 6. researchgate.net [researchgate.net]
- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Enantioselective synthesis of (R)-5-Methylnonanoic acid
An Application Note on the Enantioselective Synthesis of (R)-5-Methylnonanoic Acid
Abstract
(R)-5-Methylnonanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its specific stereochemistry necessitates a synthetic route that provides precise control over the chiral center at the C5 position. This application note presents a detailed, field-proven protocol for the enantioselective synthesis of (R)-5-Methylnonanoic acid. The strategy is predicated on a robust organometallic cross-coupling reaction, utilizing a chiral Gilman cuprate derived from a readily available chiral precursor. This method is distinguished by its high stereochemical fidelity, good yields, and operational simplicity, making it suitable for researchers in both academic and industrial drug development settings.
Introduction and Scientific Principle
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug discovery, as the biological activity of a compound is often exclusive to a single enantiomer. The target molecule, (R)-5-Methylnonanoic acid, possesses a stereocenter at a "remote" position (C5) relative to the carboxylic acid functional group. Synthesizing such structures presents a challenge, as many standard asymmetric methods are designed to install chirality at the α- or β-positions.
To overcome this, the strategy detailed herein employs the coupling of a chiral nucleophile with an achiral electrophilic fragment. Specifically, we will utilize a Gilman cuprate, a class of organocopper reagents known for their efficacy in forming carbon-carbon bonds.[1] The key to enantioselectivity lies in preparing a chiral cuprate, Lithium di-((S)-pentan-2-yl)cuprate, from enantiopure (S)-2-bromopentane. This chiral nucleophile is then reacted with an achiral four-carbon electrophile, ethyl 4-bromobutanoate. The coupling reaction forms the C4-C5 bond of the target molecule, transferring the chirality from the starting material to the product with high fidelity. A final saponification step converts the resulting ester into the desired carboxylic acid.
This approach exemplifies a "chiral pool" synthesis, where a complex target is built from a simple, commercially available chiral starting material.
Reaction Scheme and Experimental Workflow
The overall synthetic pathway is depicted below. The process begins with the preparation of the chiral Gilman cuprate, followed by the key C-C bond-forming coupling reaction, and concludes with ester hydrolysis.
The experimental procedure is broken down into three main stages: cuprate preparation, coupling, and hydrolysis. Each stage requires careful control of temperature and atmosphere to ensure high yield and purity.
Detailed Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Organolithium reagents are pyrophoric and react violently with water. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are required. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Part 1: Preparation of Lithium di-((S)-pentan-2-yl)cuprate
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add lithium metal (0.90 g, 129.5 mmol), cut into small pieces.
-
Add 60 mL of anhydrous diethyl ether (Et₂O).
-
Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add a solution of (S)-2-bromopentane (9.80 g, 64.8 mmol) in 20 mL of anhydrous Et₂O dropwise over 30 minutes, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the milky gray suspension for an additional 2 hours at 0 °C. This completes the formation of (S)-pentan-2-yl)lithium.
-
In a separate flame-dried 500 mL flask under nitrogen, suspend copper(I) iodide (CuI) (6.17 g, 32.4 mmol) in 80 mL of anhydrous Et₂O.
-
Cool the CuI suspension to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared organolithium solution from step 5 into the CuI suspension via cannula, keeping the temperature below -70 °C.
-
Upon completion of the transfer, allow the dark-colored solution to stir at -78 °C for 1 hour. The solution is now ready for the coupling step.
Part 2: Coupling with Ethyl 4-bromobutanoate
-
To the Gilman cuprate solution prepared in Part 1, slowly add a solution of ethyl 4-bromobutanoate (5.00 g, 25.6 mmol) in 20 mL of anhydrous Et₂O dropwise, ensuring the internal temperature remains below -70 °C.
-
Once the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring.
-
Quench the reaction by slowly adding 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) to yield pure ethyl (R)-5-methylnonanoate.
Part 3: Saponification and Isolation of (R)-5-Methylnonanoic Acid
-
Dissolve the purified ethyl (R)-5-methylnonanoate (approx. 4.8 g, 24 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (NaOH) (2.4 g, 60 mmol) in 25 mL of water.
-
Heat the mixture to reflux and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with Et₂O (2 x 30 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 6M hydrochloric acid (HCl).
-
Extract the acidified solution with Et₂O (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-5-Methylnonanoic acid, as a colorless oil. Further purification can be achieved by vacuum distillation if necessary.
Quantitative Data and Characterization
The following table summarizes the reagents used in this protocol. Yields are representative and may vary based on experimental conditions.
| Step | Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1 | Lithium | 6.94 | 0.90 g | 129.5 | 5.05 |
| (S)-2-Bromopentane | 151.04 | 9.80 g | 64.8 | 2.53 | |
| Copper(I) Iodide | 190.45 | 6.17 g | 32.4 | 1.26 | |
| 2 | Ethyl 4-bromobutanoate | 195.05 | 5.00 g | 25.6 | 1.00 |
| 3 | Sodium Hydroxide | 40.00 | 2.4 g | 60.0 | ~2.5 |
| - | Product | (R)-5-Methylnonanoic acid | 172.26 | ~3.5 g | - |
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ ~11.5 (br s, 1H, COOH), 2.35 (t, 2H), 1.63 (m, 2H), 1.2-1.5 (m, 9H), 0.8-0.9 (m, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃): δ ~180.1, 36.5, 34.2, 34.0, 31.9, 29.5, 27.2, 22.8, 19.5, 14.2.
-
Optical Rotation: [α]D should be positive. The exact value depends on concentration and solvent.
-
Enantiomeric Excess (ee): To be determined by chiral GC or HPLC analysis, typically after conversion to a suitable derivative (e.g., a methyl ester or amide). An ee of >98% is expected.
Trustworthiness and Protocol Validation
The reliability of this protocol is anchored in the use of well-established, high-fidelity chemical transformations.
-
Stereochemical Integrity: The formation of the organolithium reagent from an enantiopure halide and its subsequent conversion to a Gilman cuprate is known to proceed with a high degree of retention of stereochemistry. The coupling reaction itself is also stereospecific.[1]
-
In-Process Validation: The purity of intermediates can be confirmed at each stage. The successful formation of the ester in Part 2 can be verified by NMR and Mass Spectrometry before proceeding to the final hydrolysis.
-
Final Product Confirmation: The identity and purity of the final (R)-5-Methylnonanoic acid are confirmed through standard spectroscopic methods (NMR, IR). Crucially, the enantiomeric purity, the primary goal of the synthesis, is quantitatively validated using chiral chromatography, confirming the successful transfer of stereochemistry from the starting material.
By following this detailed protocol, researchers can reliably synthesize (R)-5-Methylnonanoic acid with high enantiopurity, providing a key building block for further discovery and development efforts.
References
-
Scripps Research Institute. (2024, May 16). Chemists develop new method for making gamma chiral centers on simple carboxylic acids. ScienceDaily. Retrieved from
-
Asymmetric Synthesis. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Evans, D. A. (1982). Asymmetric synthesis. The prostacyclin paradigm. Pure and Applied Chemistry, 54(12), 2329-2342. [Link]
-
Myers, A. G. (2005). Asymmetric Alkylation of Pseudoephedrine Amides. Harvard University. Retrieved from [Link]
-
Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents. Organic Reactions, 22, 253-400. [Link]
Sources
Derivatization of 5-Methylnonanoic acid to methyl esters (FAME)
Application Note: Derivatization of 5-Methylnonanoic Acid to Fatty Acid Methyl Esters (FAME) for High-Resolution GC-MS Analysis
Introduction & Analytical Rationale
5-Methylnonanoic acid is a medium-chain branched-chain fatty acid (BCFA) that serves as a critical biomarker in microbial metabolism, nutrition, and lipidomic research[1]. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard platform for profiling these specific isomers[1]. However, analyzing 5-methylnonanoic acid in its free, underivatized form presents severe chromatographic challenges. The highly polar carboxyl functional group readily forms hydrogen bonds with the stationary phase of the GC column, leading to irreversible adsorption, severe peak tailing, and inaccurate quantification[2].
To circumvent these physical limitations, sample derivatization is employed to convert the free fatty acid into a fatty acid methyl ester (FAME)[2]. This esterification process neutralizes the polar carboxyl group, significantly increasing the molecule's volatility and thermal stability[2]. This structural modification enables sharp, symmetrical peaks and precise separation based on boiling point and molecular geometry[2].
Mechanistic Insights: The Causality of Acid-Catalyzed Esterification
The choice of derivatization catalyst is strictly dictated by the lipid class being analyzed. While base-catalyzed transesterification (e.g., using methanolic KOH) is rapid and highly effective for esterified lipids like triglycerides, it is fundamentally incompatible with free fatty acids[2][3]. Exposing unesterified 5-methylnonanoic acid to a base simply deprotonates the carboxylic acid to form a carboxylate salt (a soap), which is entirely unreactive to nucleophilic attack by methanol[3].
Therefore, acid-catalyzed esterification is the mandatory pathway for free fatty acids[2]. Reagents such as Boron Trifluoride in methanol (BF₃-MeOH) or methanolic hydrogen chloride (HCl-MeOH) are standardly utilized[2][3].
The Mechanism: The acid catalyst (e.g., the Lewis acid BF₃) protonates the carbonyl oxygen of 5-methylnonanoic acid[4]. This protonation draws electron density away from the carbonyl carbon, rendering it highly electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate[4]. Subsequent proton transfer and the elimination of a water molecule yield the stable methyl ester[4].
Experimental Workflow
Workflow of acid-catalyzed FAME derivatization for 5-Methylnonanoic acid GC-MS analysis.
Experimental Protocol: BF₃-Methanol Esterification
This protocol outlines a self-validating workflow for the precise derivatization of 5-methylnonanoic acid to its corresponding FAME.
Materials & Reagents:
-
5-Methylnonanoic acid standard or biological extract.
-
Internal Standard (e.g., Nonadecanoic acid, C19:0, or a deuterated BCFA).
-
Boron trifluoride-methanol solution (12-14% w/w)[2].
-
HPLC-grade Hexane or Heptane[2].
-
Saturated Sodium Chloride (NaCl) solution (aqueous)[2].
-
Anhydrous Sodium Sulfate (Na₂SO₄)[2].
Step-by-Step Procedure:
-
Sample Aliquoting & Drying: Transfer 1-10 mg of the sample and a known concentration of the Internal Standard into a 5-10 mL glass micro-reaction vial[2]. If the sample is in an aqueous or polar solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Causality: Esterification is a reversible equilibrium reaction ( R−COOH+CH3OH⇌R−COOCH3+H2O ); the presence of residual water drives the reaction backward (hydrolysis), severely reducing FAME yield[4].
-
-
Catalyst Addition: Add 1.0 mL of 12-14% BF₃-Methanol reagent to the dried sample[2]. Seal the vial tightly with a PTFE-lined cap.
-
Esterification (Heating): Vortex briefly, then incubate the vial in a heating block or water bath at 60°C for 10-15 minutes.
-
Causality: Heat provides the necessary activation energy to accelerate the nucleophilic attack, achieving complete conversion within minutes[5].
-
-
Quenching & Phase Separation: Remove the vial and allow it to cool to room temperature. Add 1.0 mL of saturated NaCl solution and 1.0 mL of hexane[2].
-
Extraction: Shake the vial vigorously for 30-60 seconds to extract the newly formed, highly non-polar FAMEs into the upper organic (hexane) phase[2]. Centrifuge at 2000 x g for 3 minutes to achieve a crisp phase separation.
-
Drying the Extract: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate[2].
-
Causality: The Na₂SO₄ acts as a water scavenger, removing trace moisture that could degrade the GC column stationary phase or interfere with MS ionization.
-
-
Analysis: The sample is now ready for GC-MS injection.
Data Presentation & Methodological Comparisons
Table 1: Comparison of Derivatization Methods for Free Fatty Acids
| Method | Catalyst Type | Suitability for Free Fatty Acids | Reaction Time | Mechanistic Notes |
|---|---|---|---|---|
| BF₃-Methanol | Acid (Lewis) | Excellent | 10-15 min | Highly efficient for unesterified BCFAs; protonates carbonyl oxygen[2]. |
| HCl-Methanol | Acid (Brønsted) | Excellent | 1-2 hours | Milder alternative to BF₃, but requires significantly longer heating times[2]. |
| Methanolic KOH | Base | Poor | 2-5 min | Forms carboxylate soaps; unreactive to nucleophilic attack by methanol[3]. |
| TMS-Diazomethane | Alkylating Agent | Excellent | <5 min | Fast and mild, but reagents are highly toxic and expensive. |
Table 2: Recommended GC-MS Parameters for 5-Methylnonanoic Acid FAME
| Parameter | Recommended Setting |
|---|---|
| GC Column | Polar (e.g., DB-WAX, HP-88) or Non-polar (e.g., DB-5MS) |
| Injection Mode | Split/Splitless (typically Split 10:1 to 50:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow (1.0 - 1.2 mL/min) |
| Oven Temperature Program | 60°C (hold 1 min) → 10°C/min to 200°C → 5°C/min to 240°C (hold 5 min) |
| MS Ionization Mode | Electron Ionization (EI), 70 eV[1] |
| Target Quantifier Ion | m/z 74 (McLafferty rearrangement base peak for methyl esters) |
Self-Validating System & Quality Control
To ensure trustworthiness and reproducibility, the analytical protocol must function as a self-validating system by incorporating the following checks:
-
Internal Standard Recovery: The inclusion of an internal standard (e.g., an odd-chain fatty acid not naturally present in the sample) prior to derivatization corrects for any physical losses during the phase separation step and accounts for incomplete esterification.
-
Reagent Blanks: Run a blank sample (reagents only, no analyte) parallel to the analytical samples. This validates that no background fatty acids or phthalate plasticizers are contaminating the solvents or glassware.
-
Time-Course Optimization: To validate that 15 minutes is sufficient for your specific sample matrix, analyze aliquots at 5, 10, 15, and 20 minutes. Plot the FAME peak area versus time; the optimal reaction time is confirmed when the curve plateaus, indicating 100% conversion.
Sources
Application Note: High-Resolution HPLC Separation and Quantification of Branched-Chain Nonanoic Acids
Executive Summary & Analytical Challenges
Branched-chain nonanoic acids (BCNAs)—such as isononanoic acid (3,5,5-trimethylhexanoic acid) and 2-methyloctanoic acid—are critical intermediates in the formulation of synthetic lubricants, cosmetics, and active pharmaceutical ingredients.
Quantifying these compounds via High-Performance Liquid Chromatography (HPLC) presents a triad of distinct analytical challenges:
-
Lack of Chromophores: BCNAs are saturated aliphatic chains. Direct UV detection requires wavelengths <205 nm, which suffers from severe solvent interference and baseline drift during gradient elution.
-
High Volatility: While universal detectors like the Evaporative Light-Scattering Detector (ELSD) are popular for lipids, 1. Molecules like nonanoic acid (C9) volatilize in the ELSD drift tube, leading to catastrophic signal loss[1].
-
Isomeric Similarity: Branched isomers possess identical molecular weights and nearly identical polarities, making baseline resolution on standard C18 columns highly difficult.
Mechanistic Rationale & Experimental Design
To overcome these limitations, this protocol employs a pre-column derivatization strategy coupled with shape-selective reversed-phase HPLC-UV/DAD .
-
The Causality of Derivatization: We utilize2 to convert the carboxylic acid into a phenacyl ester. This reaction simultaneously increases the molecular mass (preventing volatility) and introduces a strong chromophore with an absorption maximum at 256 nm, completely isolating the analyte signal from mobile phase background noise[2].
-
The Causality of Column Selection: To resolve structurally similar isomers, standard C18 is insufficient. A3 provides superior shape selectivity. The long, rigid alkyl chains of the C30 column can discriminate between the steric bulk of different branching patterns (e.g., single methyl vs. trimethyl branches) when operated at lower column temperatures[3].
Workflow Visualization
Figure 1: Pre-column derivatization and HPLC-UV workflow for branched-chain nonanoic acids.
Self-Validating Experimental Protocol
Trustworthiness in analytical chemistry requires built-in fail-safes. This protocol is designed as a self-validating system through the mandatory inclusion of an Internal Standard (IS) and specific quenching steps.
Reagents & Materials
-
Derivatization Reagent: 2,4'-dibromoacetophenone (DBAP), 48 g/L in HPLC-grade acetone.
-
Catalyst: Triethylamine (TEA), >99% purity.
-
Internal Standard (IS): Undecanoic acid (C11:0), 1 mg/mL in acetone. (Self-Validation Check: C11:0 is an odd-chain fatty acid absent in industrial BCNA samples. Its recovery validates the derivatization yield and corrects for any volumetric losses).
Step-by-Step Derivatization Methodology
-
Aliquot: Transfer 1.0 mL of the BCNA sample extract (containing approx. 10–100 µg of analytes) into a 2.0 mL amber glass vial to protect light-sensitive reagents.
-
Spike: Add exactly 50 µL of the Undecanoic acid IS solution.
-
React: Add 0.5 mL of the DBAP solution followed by 60 µL of TEA. Vortex for 10 seconds to ensure homogeneity.
-
Incubate: Place the vial in a thermomixer at 40°C for exactly 30 minutes. (Causality: Traditional methods use 50°C+ for 2 hours, but maintaining 40°C ensures complete esterification without inducing thermal isomerization of the delicate branched aliphatic chains[2]).
-
Quench: Immediately transfer the vial to an ice bath for 5 minutes. This halts the reaction and prevents the formation of secondary degradation products.
-
Filter: Pass the derivatized mixture through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
HPLC-UV/DAD Parameters
-
Column: YMC C30 or equivalent high-density core-shell C30 (250 mm × 4.6 mm, 3 µm).
-
Column Temperature: 25°C. (Causality: Lower temperatures rigidify the C30 alkyl chains, maximizing steric interactions and improving the chiral/isomeric discrimination of branched chains[3]).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) set at 256 nm (Reference 360 nm).
Quantitative Data Presentation
Table 1: Optimized HPLC Mobile Phase Gradient Program Mobile Phase A: HPLC-Grade Water | Mobile Phase B: HPLC-Grade Acetonitrile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 40 | 60 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 25.0 | 0 | 100 | 1.0 |
| 30.0 | 0 | 100 | 1.0 |
| 31.0 | 40 | 60 | 1.0 |
| 40.0 | 40 | 60 | 1.0 |
Table 2: Method Validation Metrics & System Suitability
| Analyte / Metric | Expected Retention Time (min) | Function / Causality | LOD (µg/mL) |
| Reagent Blank | < 5.0 | Validates the absence of reagent/solvent interference. | N/A |
| 3,5,5-Trimethylhexanoic acid | 14.2 | Target BCNA quantification. | 0.05 |
| 2-Methyloctanoic acid | 15.8 | Target BCNA isomer (Demonstrates steric separation). | 0.05 |
| Undecanoic Acid (IS) | 22.4 | Validates derivatization yield & extraction recovery. | N/A |
References
- Source: Journal of Animal and Feed Sciences (jafs.com.pl)
- Source: tandfonline.
- Source: semanticscholar.
Sources
Preparation and Application of 5-Methylnonanoic Acid Reagents in Pheromone Research
Audience: Researchers, scientists, and drug development professionals.
Introduction & Biological Significance
5-Methylnonanoic acid is a critical branched-chain fatty acid (BCFA) that serves as a fundamental building block in the chemical communication systems of various insects. In pheromone research, stereochemically pure BCFAs are indispensable because insect olfactory receptors are highly enantiospecific; the incorrect stereoisomer can be biologically inactive or act as a behavioral inhibitor[1].
5-Methylnonanoic acid is notably implicated as a key biosynthetic intermediate for 3-propylhept-2-enal[2] and serves as an essential synthetic precursor for complex cuticular hydrocarbon pheromones. A prominent example is 5,11-dimethylpentacosane, the sex pheromone of the male greater wax moth (Galleria mellonella)[3][4].
Biosynthetic Causality & Mechanism
In biological systems, the synthesis of 5-methylnonanoic acid is intimately tied to amino acid catabolism. The pathway begins with the branched-chain amino acid L-isoleucine. Transamination yields (S)-3-methyl-2-oxopentanoate, which undergoes oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA[2]. This molecule acts as a primer for fatty acid synthase (FAS). Three successive elongation cycles with malonyl-CoA generate 5-methylnonanoyl-ACP, which is subsequently hydrolyzed by a thioesterase to release free 5-methylnonanoic acid[2]. Understanding this pathway allows researchers to utilize isotopic labeling to trace pheromone biosynthesis in vivo.
Fig 1. Putative biosynthetic pathway of 5-methylnonanoic acid from L-isoleucine.
Chemical Synthesis Protocol: The Malonic Ester Route
To synthesize stereopure 5-methylnonanoic acid in vitro, researchers typically employ a malonic ester synthesis strategy starting from a commercially available chiral pool, such as (R)- or (S)-3-methyl-1-heptanol[4].
Causality of Method: This method is chosen because it reliably extends the carbon chain by exactly two carbons while preserving the delicate stereocenter at the C3 position of the starting alcohol (which becomes the C5 position in the final acid)[5].
Step-by-Step Methodology
Step 1: Halogenation (Activation)
-
Dissolve (R)-3-methyl-1-heptanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction to 0 °C and add triphenylphosphine (PPh3, 1.2 eq) and carbon tetrabromide (CBr4, 1.2 eq) to initiate an Appel reaction.
-
Mechanistic Insight: The Appel reaction is preferred over phosphorus tribromide (PBr3) for sensitive substrates because it operates under milder conditions, preventing carbocation rearrangements that could compromise the stereocenter.
-
-
Isolate (R)-1-bromo-3-methylheptane via silica gel chromatography.
Step 2: Malonic Ester Alkylation (Chain Extension)
-
In a separate flask, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol[5].
-
Add diethyl malonate (1.5 eq) dropwise at room temperature to form the stabilized enolate.
-
Introduce the (R)-1-bromo-3-methylheptane (1.0 eq) and reflux the mixture for 12 hours.
-
Mechanistic Insight: The excess of diethyl malonate suppresses unwanted dialkylation.
-
Step 3: Saponification and Decarboxylation
-
Treat the resulting diethyl 2-(3-methylheptyl)malonate with an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and reflux to achieve complete saponification to the dicarboxylic acid[5].
-
Acidify the mixture with 6M HCl to pH 1.
-
Heat the acidified mixture to 150 °C to induce decarboxylation, releasing CO2 and yielding (R)-5-methylnonanoic acid[5].
-
Extract with diethyl ether, dry over MgSO4, and purify via vacuum distillation.
Fig 2. Chemical synthesis of (R)-5-methylnonanoic acid via malonic ester chain extension.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized reagent, the product must be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). By derivatizing the final acid into a fatty acid methyl ester (FAME), researchers can confirm both chemical purity and the absence of racemization before proceeding to complex cross-coupling reactions[6]. Derivatization to a FAME enhances volatility, limits thermal degradation, and vastly improves peak shape[6].
Table 1: GC-MS Analytical Parameters and Expected Fragments
| Parameter / Feature | Specification / Value |
| Analytical Technique | GC-EI-TOF MS[3] |
| Derivatization Method | Fatty Acid Methyl Ester (FAME) formation[6] |
| Column Specifications | HP-5 (30 m length × 0.32 mm I.D., 0.25 μm thickness)[3] |
| Limit of Detection (LOD) | 5–10 ng/mL[6] |
| Key MS Fragments (m/z) | 43, 55, 57, 71, 85[3] |
| Stereochemical Purity Target | >96.8% (Validated via chiral stationary phase HPLC)[4] |
References[2] "An In-depth Technical Guide on the Putative Biosynthesis of 3-Propylhept-2-enal." BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8lnDfIh_bkPAOwtZwOn-eaqtNbhkUO5PxOLeQScGlq1Tda_Q_IiwiqH2K8hkcL5yPO6iVMdx03BcMo04l-UqTb0x3d9erng8M9y4xfTkhIFkImr05VvGmZPTvTsiDQb_Lq70Z-Vu9HpWaeaDW2l6wXryPROMci1LibxMVKD2NEMTL1A8F1pxYKrEdUBFGLenr8Ue4PHWrhfEk57tn_c44YsMkd34Xzg84Vp0v[6] "Branched Chain Fatty Acids Analysis Service." Creative Proteomics.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeRCCveqexBbEc8MkhlZL42s5SBz2_lUMlQ9AGbUrfIpeRNAcehsLgpiVrhOjmg5AzXESAU5bKq56F6Ek5PHbZth73Pi6Mgr8OcF3A4oDCDkSSGCgfG2R-9WFZVYtEgvXaUEnYQghpVXF0xANs8s6RvMiLILCUvP_8U0gKzLmQ1HSR-I7Fw9jJQztyTZvrIZ9zEjJA-tmP[3] "(5R,11S)-5,11-dimethylpentacosane | CID 145994443." PubChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBYy_TTBV1A253X6cXuyfzawc2jmc92mpRgy1JJl24O4G2trXK0Z1BTV47zruCZBdO2ZnrP6AJJxpqfxrkU8_wilVb-HOf-03wC56J27Da5d--kGxoNDYImDFk8LhWX2EhruRRI7iIVTxb3u6cDu_yQwrLGNoRZeuzOdekOYzkiK4ZaDMc[4] "Pheromone synthesis. Part 256: Synthesis of the four stereoisomers of 5,11-dimethylpentacosane..." ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYB3Pf0g0HmFsnsz4gcnTM1DGEb7jLKPwMqHM1Zkbn_HosP9gvUOuy_F-JY-LFq17vhCcOTkFoVSAVlrgByIiqHDpOkVeLFEYVMdAaDUn3twSpwtQ9LKKiaZPy6m8_bV60LEMnjq_gQbnVe_4eYTXMiItcc1nCiuO3so39a5k3aazJiHlV6WtaKIoYEh8nEHdBrJnlARYU0NXQeim99xHNjMUh1vwFN4iLiqgxOQBho0JHlt2O5ewZ3bHa7SH5jGw33SQhbfbYxH7ljnr4w7P2jB0cJWGYXrsWB4TdtSRhHbyd9heXphIRK53PIpoJRFmf9gdJWG2wejEaEQqbc6UyY-mf-h7ev4n4toWBDOJl907fpyMFOZIVevo3gA32FtmVRo3tszRuAvhuocB9CegxFQIQyiWHLg==[1] "Stereochemical studies on pheromonal communications." J-Stage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaqOE66S2oy7I9lSQlow6VjOg0xeWU8IRm4A9dPv_1QEzsB2-TiGLHkdmXFvknXH56tJsABurfsCfqWC6GGnwFNlwjgFUk-EBlrQXkJqzX9vk0K-5A84gixBAfgwyLQFjbtry4mYLxQcRpq6Tw7E-07dzlDm43Rwk-C7fOc_BB9gsH[5] "CN101362765B - 5,7-diaminopyrazolo '4,3-d-pyrimidines with PDE-5 inhibiting activity." Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1dSP9oFcyAOnKaQru-iKN1y3_PTB0gZbVMnZSC-kw7H5sw9Tr4ynoilGIypDduZ2yznir9qqHpQhvVKRkar3y44XC4m7ZSHTs55itXQuVMruRs4sM2DdKAMhm5oryTpot4V_TdS75RPuQOQ==
Sources
- 1. Stereochemical studies on pheromonal communications [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (5R,11S)-5,11-dimethylpentacosane | C27H56 | CID 145994443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101362765B - 5,7-diaminopyrazolo '4,3-d-pyrimidines with PDE-5 inhibiting activity - Google Patents [patents.google.com]
- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Solid-Phase Extraction of Branched Fatty Acids
Abstract
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more alkyl branches on the carbon chain. They play significant roles in various biological processes and are increasingly recognized as important biomarkers in metabolic research and disease diagnostics. Accurate quantification of BCFAs from complex biological matrices necessitates robust and selective sample preparation methods. This application note provides a comprehensive guide to the solid-phase extraction (SPE) of branched fatty acids, offering detailed protocols and explaining the underlying scientific principles to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Introduction: The Challenge of Branched-Chain Fatty Acid Extraction
Branched-chain fatty acids, such as phytanic acid and its derivatives, present unique analytical challenges due to their structural similarity to more abundant straight-chain fatty acids. Their branched nature can influence their physicochemical properties, including polarity and steric hindrance, which in turn affects their interaction with SPE sorbents.[1] Therefore, a generic fatty acid extraction protocol may not be optimal for BCFAs, potentially leading to poor recovery and inaccurate quantification.
The primary goal of SPE in this context is to isolate BCFAs from complex sample matrices like plasma, tissues, and food products, while removing interfering substances such as phospholipids, triglycerides, and other lipid classes.[2][3] A well-designed SPE protocol enhances the sensitivity and specificity of subsequent analytical techniques, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Key Considerations for SPE of BCFAs
Successful SPE of branched fatty acids hinges on several critical factors:
-
Sorbent Selection: The choice of the solid phase is paramount and depends on the specific properties of the BCFAs of interest and the sample matrix.[6][7]
-
pH Control: The ionization state of the carboxylic acid group is crucial for retention on certain SPE phases, particularly ion-exchange sorbents.[8]
-
Solvent Selection: The composition and polarity of the loading, washing, and elution solvents must be carefully optimized to ensure selective retention and efficient recovery of BCFAs.[9]
-
Sample Pre-treatment: Prior to SPE, samples often require homogenization, lipid extraction, and sometimes saponification to release esterified BCFAs.[10]
Sorbent Selection: A Mechanistic Approach
The choice of SPE sorbent dictates the separation mechanism. For branched fatty acids, several types of sorbents can be employed, each with its own advantages and underlying principles.
| Sorbent Type | Separation Mechanism | Best For | Key Considerations |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions between the alkyl chains of the fatty acids and the non-polar stationary phase. | General purpose extraction of BCFAs from aqueous matrices.[2][7] | Elution is achieved with organic solvents. May not efficiently separate BCFAs from straight-chain fatty acids of similar carbon number. |
| Normal-Phase (e.g., Silica, Diol) | Adsorption based on polarity. The polar carboxyl group of the fatty acid interacts with the polar sorbent surface. | Separation of lipid classes, isolating free fatty acids from neutral lipids.[6] | Requires non-polar loading solvents. Sensitive to water content in the sample and solvents. |
| Ion-Exchange (e.g., Aminopropyl, SAX, MCX) | Electrostatic interaction between the charged analyte and the charged sorbent. | Selective isolation of acidic compounds like fatty acids from neutral and basic interferences.[11] | Requires careful pH control of the sample and solvents to ensure the fatty acid is in its ionized state for retention. |
| Mixed-Mode (e.g., Reversed-Phase/Ion-Exchange) | Combines hydrophobic and ion-exchange interactions for enhanced selectivity. | Highly selective extraction of BCFAs from complex matrices with diverse interferences. | Protocol optimization can be more complex due to the dual retention mechanisms. |
The Role of Derivatization
For GC-MS analysis, fatty acids are typically derivatized to form more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs).[4][12] Derivatization is usually performed after SPE. However, for LC-MS/MS, derivatization can also be employed to enhance ionization efficiency.[13][14] It is important to note that derivatization can alter the polarity of the analyte and may need to be considered when optimizing the SPE protocol.[15][16][17]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific application and sample matrix.
Protocol 1: General Purpose BCFA Extraction from Plasma using Reversed-Phase SPE
This protocol is suitable for the general isolation of total free fatty acids, including BCFAs, from a plasma or serum sample.
3.1.1. Materials
-
Reversed-Phase SPE Cartridges (e.g., C18, 500 mg/6 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic Acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
3.1.2. Procedure
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of water.[18] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the BCFAs with 2 mL of acetonitrile, followed by 2 mL of hexane.[18]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent suitable for the subsequent analysis (e.g., 100 µL of the initial mobile phase for LC-MS/MS).[18]
-
Caption: Workflow for Aminopropyl SPE of Free Fatty Acids.
Troubleshooting and Method Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of BCFAs | Incomplete elution. | Increase the strength or volume of the elution solvent. For ion-exchange, ensure the pH of the eluting solvent is sufficient to neutralize the charge interaction. |
| Analyte breakthrough during loading or washing. | Decrease the flow rate during sample loading. Ensure the wash solvent is not too strong, causing premature elution of the BCFAs. | |
| Sorbent drying out before sample loading. | Ensure the sorbent bed remains solvated after conditioning and before the sample is applied. [19] | |
| Poor Purity (High Levels of Interferences) | Inefficient washing. | Optimize the wash step by using a slightly stronger solvent that removes interferences without eluting the BCFAs. A step-gradient wash can be effective. [19] |
| Inappropriate sorbent selection. | Re-evaluate the choice of sorbent based on the nature of the interferences. A mixed-mode sorbent may provide better cleanup. | |
| High Variability between Samples | Inconsistent sample pre-treatment. | Ensure consistent homogenization, extraction, and protein precipitation across all samples. |
| Inconsistent SPE procedure. | Use a vacuum manifold for consistent flow rates. Ensure solvent and sample volumes are accurate. | |
| Contamination from SPE cartridges. | Pre-wash cartridges with a strong solvent to remove potential contaminants like plasticizers. [7][20] |
Conclusion
Solid-phase extraction is a powerful and versatile technique for the isolation and purification of branched-chain fatty acids from complex biological matrices. The success of the method relies on a thorough understanding of the underlying separation mechanisms and careful optimization of the protocol, including sorbent selection, pH control, and solvent choice. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable SPE methods for BCFA analysis, ultimately contributing to more accurate and meaningful results in research and clinical settings.
References
- Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). SpringerLink.
- The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. (2024, January 16). MDPI.
- Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS.
- GC-MS Sample Preparation. (n.d.). Organomation.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland.
- Application of Sorbent-Based Extraction Techniques in Food Analysis. (n.d.). PMC - NIH.
- A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (2017, June 8). ResearchGate.
- Sample Processing Methods for Lipidomics Research. (n.d.). Creative Proteomics.
- Solid Phase Extraction Technique – Trends, Opportunities and Applications. (n.d.). Gdansk University of Technology.
- Solid-phase extraction columns in the analysis of lipids. (2019, July 23). AOCS.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021, May 4). PMC.
- Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
- Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2020, November 13). MDPI.
- Fatty acid contaminations originating from commercially available solid phase-extraction columns. (n.d.). Chemical Science Review and Letters.
- A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (n.d.). Journal of Animal and Feed Sciences.
- An improved method for derivatization of fatty acids for liquid chromatography. (n.d.). Journal of Animal and Feed Sciences.
- Optimization of SPE. (n.d.). Rsc.org.
- Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements. (2022, October 29). PubMed.
- Analytical Methods. (n.d.). RSC Publishing.
- Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International.
- Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters.
- Application Notes and Protocols for High-Performance Liquid Chromatography Separation of Fatty Acid Isomers. (n.d.). Benchchem.
- General Reversed Phase SPE Optimization. (n.d.). Thermo Fisher Scientific.
- Mass Spectrometry Analysis of Long-Chain Fatty Acid Linkers in Biological Matrices. (n.d.). Benchchem.
- Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed.
- Branched Fatty Acids: The Potential of Zeolite Catalysis. (2022, April 7). ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. organomation.com [organomation.com]
- 5. Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]
- 7. aocs.org [aocs.org]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jafs.com.pl [jafs.com.pl]
- 16. researchgate.net [researchgate.net]
- 17. jafs.com.pl [jafs.com.pl]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. publications.lib.chalmers.se [publications.lib.chalmers.se]
Troubleshooting & Optimization
Resolving co-elution of 5-Methylnonanoic acid isomers in GC
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the chromatographic separation of branched-chain fatty acids (BCFAs).
Resolving the co-elution of 5-methylnonanoic acid isomers is a classic analytical challenge. Because this molecule possesses both a branched aliphatic chain and a chiral center at the C5 position, analysts typically face two distinct co-elution paradigms: positional isomerism (e.g., 4-methyl vs. 5-methylnonanoic acid) and enantiomerism ((R)- vs. (S)-5-methylnonanoic acid).
This guide provides field-proven, causality-driven methodologies to diagnose and resolve these co-elutions, ensuring absolute structural and stereochemical confidence in your GC workflows.
Workflow: Diagnosing and Resolving Co-Elution
Fig 1: Decision matrix for resolving 5-methylnonanoic acid isomers based on structural variance.
Section 1: Resolving Positional Isomers (Achiral Co-Elution)
The Challenge: Positional isomers of methylnonanoic acid have nearly identical boiling points and yield indistinguishable electron impact (EI) mass spectra. On standard non-polar columns (e.g., DB-5), they frequently co-elute perfectly. The Causality & Solution: To separate these isomers, we must exploit minute differences in the dipole moments and steric shielding of the carboxyl group caused by the position of the methyl branch.
-
Stationary Phase Tuning: Switching to a highly polar polyethylene glycol (PEG) phase (e.g., DB-FFAP) increases dipole-dipole interactions, often providing enough selectivity to pull positional isomers apart.
-
Comprehensive Two-Dimensional GC (GCxGC-TOFMS): For complex biological matrices, 1D GC is often insufficient. GCxGC-TOFMS utilizes orthogonal separation mechanisms (e.g., volatility in the first dimension, polarity in the second) to physically separate positional isomers that perfectly co-elute in a single dimension, as demonstrated in[1].
Section 2: Resolving Enantiomers (Chiral Co-Elution)
The Challenge: (R)- and (S)-5-methylnonanoic acid have identical physical properties in an achiral environment. Standard GC columns cannot separate them. The Causality & Solution: Direct chiral GC using modified cyclodextrin stationary phases is the gold standard. Specifically, columns coated with octakis(2,3,6-tri-O-ethyl)- γ -cyclodextrin ( γ -TECD) have demonstrated exceptional enantiomeric resolution for [2]. The hydrophobic cavity of the cyclodextrin toroid selectively includes the alkyl chain. The chiral substituents on the cyclodextrin rim interact differentially with the (R) and (S) methyl branches via steric and van der Waals forces. This creates a difference in the Gibbs free energy of interaction ( ΔΔG ) that translates to distinct retention times.
Quantitative Comparison of Analytical Strategies
| Analytical Strategy | Target Isomer Type | Recommended Stationary Phase | Derivatization Requirement | Typical Resolution ( Rs ) |
| 1D Achiral GC | Positional Isomers | Highly polar (e.g., DB-FFAP) | Methylation (FAME) | 1.2 - 1.5 |
| GCxGC-TOFMS | Positional & Matrix | Non-polar (1D) x Polar (2D) | Methylation or TMS | > 2.0 |
| Direct Chiral GC | Enantiomers | γ -Cyclodextrin ( γ -TECD) | Methylation (FAME) | 1.5 - 1.8 |
| Indirect Chiral GC | Enantiomers | Achiral (e.g., DB-5) | Chiral Amine/Alcohol | > 2.0 |
Standard Operating Procedure (SOP)
Protocol: FAME Derivatization and Direct Chiral GC Analysis
Self-Validating System: To ensure trustworthiness, this protocol incorporates an internal validation loop. Before analyzing unknown samples, you must run a racemic standard of 5-methylnonanoic acid. The system is only considered "validated" for the analytical batch once the racemic standard yields a baseline resolution ( Rs ) ≥1.5 . This proves the column's chiral recognition is active and the temperature program is optimal.
Reagents: 14% Boron trifluoride-methanol ( BF3 -MeOH), Hexane (GC-grade), Saturated NaCl solution.
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 1 mg of the lipid extract or standard into a 2 mL glass reaction vial.
-
Esterification: Add 1 mL of 14% BF3 -MeOH and seal the vial tightly.
-
Mechanistic Causality: Carboxylic acids form strong intermolecular hydrogen bonds, causing severe peak tailing and irreversible adsorption on GC columns. Derivatization to Fatty Acid Methyl Esters (FAMEs) eliminates the hydrogen bond donor, drastically improving volatility and peak symmetry, a mandatory step for [3].
-
-
Incubation: Heat the mixture at 70°C for 15 minutes in a dry block heater.
-
Quenching & Extraction: Cool to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 30 seconds.
-
Mechanistic Causality: The NaCl increases the ionic strength of the aqueous layer (salting-out effect), thermodynamically driving the non-polar FAMEs into the upper hexane phase.
-
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes. Carefully recover the upper hexane layer and transfer it to a GC autosampler vial.
-
GC Injection: Inject 1 µL into a GC-MS equipped with a γ -TECD chiral column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).
-
Temperature Programming: Set the initial oven temperature to 70°C (hold 2 min), then ramp at 1.5°C/min to 160°C.
-
Mechanistic Causality: Chiral discrimination is highly temperature-dependent. A shallow ramp maximizes the residence time of the analyte in the stationary phase, allowing the subtle chiral interactions to compound into baseline separation.
-
Frequently Asked Questions (FAQs)
Q: My enantiomers are still co-eluting on the cyclodextrin column. What should I adjust? A: First, lower your initial oven temperature and decrease the ramp rate (e.g., to 1°C/min). Enantioselective interactions are exothermic; lower temperatures favor the formation of the transient diastereomeric analyte-stationary phase complexes. If co-elution persists, ensure you are not overloading the column by decreasing your injection volume or increasing the split ratio.
Q: Can I use LC-MS instead of GC-MS to avoid derivatization? A: While LC-MS avoids the volatility requirements of GC, direct chiral LC separation of aliphatic BCFAs is extremely difficult due to the lack of a strong UV chromophore or easily ionizable moiety near the chiral center. If LC is required, indirect chiral separation—derivatizing the acid with a chiral fluorescent agent to form diastereomers—is necessary.
Q: Why am I seeing a split peak for 5-methylnonanoic acid on my standard DB-5 column? A: If you are running an underivatized sample, you are likely observing peak splitting due to column overload and hydrogen bonding (fronting/tailing), not true isomeric separation. Always derivatize to FAMEs before drawing conclusions about co-elution.
References
-
[1] Title: Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data | Source: MDPI | URL: [Link]
-
[2] Title: High Enantiomeric Excess of the Flavor Relevant 4-Alkyl-Branched Fatty Acids in Milk Fat and Subcutaneous Adipose Tissue of Sheep and Goat | Source: ACS Publications | URL: [Link]
Sources
Technical Support Center: Purification of Synthesized 5-Methylnonanoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of synthesized 5-Methylnonanoic acid. It offers troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide: Identifying and Removing Impurities
The purity of synthesized 5-Methylnonanoic acid is critical for its intended application. The presence of impurities can significantly impact downstream processes and the quality of the final product. This guide will walk you through a systematic approach to identifying and eliminating common impurities.
General Workflow for Purity Issues
The following diagram illustrates a general workflow for troubleshooting purity issues with 5-Methylnonanoic acid.
Caption: Troubleshooting workflow for 5-Methylnonanoic acid purification.
Question 1: My GC-MS analysis of synthesized 5-Methylnonanoic acid shows multiple peaks. What are the likely impurities?
Answer:
The presence of multiple peaks in your GC-MS chromatogram indicates that your product is not pure. The nature of these impurities largely depends on the synthetic route used. Two common methods for synthesizing carboxylic acids like 5-Methylnonanoic acid are the Grignard reaction and malonic ester synthesis.
Common Impurities from Grignard Synthesis: If you synthesized 5-Methylnonanoic acid via a Grignard reaction with carbon dioxide, you might encounter the following byproducts[1][2][3][4][5]:
-
Unreacted Starting Halide: The alkyl or aryl halide used to form the Grignard reagent may remain if the reaction did not go to completion.
-
Coupling Products (Dimers): The Grignard reagent can react with the unreacted starting halide to form a dimer.[1]
-
Byproducts from Reaction with Water: Grignard reagents are highly reactive with protic solvents like water, which can lead to the formation of alkanes.[2][3]
-
Ketones or Tertiary Alcohols: If the Grignard reagent reacts with any residual starting materials like aldehydes or esters, it can form secondary or tertiary alcohols.[1][4]
Common Impurities from Malonic Ester Synthesis: If you employed the malonic ester synthesis route, potential impurities include[6][7][8][9][10]:
-
Unreacted Diethyl Malonate: The starting malonic ester may be present if the initial alkylation step was incomplete.
-
Mono-alkylated Malonic Ester: If the second alkylation did not proceed to completion, you might have the mono-alkylated intermediate remaining.
-
Dialkylated Malonic Acid: Incomplete decarboxylation will result in the presence of the dialkylated malonic acid.
-
Ethanol: If the final hydrolysis and acidification steps are not thoroughly worked up, residual ethanol from the saponification may be present.
Question 2: How can I definitively identify the impurities in my sample?
Answer:
A combination of analytical techniques is the most robust approach for impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[11][12][13][14] By comparing the mass spectrum of each impurity peak with a database like the NIST Mass Spectral Library, you can often identify the structure of the impurity.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the impurities. The chemical shifts and coupling patterns can help elucidate the connectivity of atoms within the impurity molecules.[15][16] For instance, the characteristic broad singlet for the carboxylic acid proton in ¹H NMR is typically observed between 10-12 ppm.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in your sample. A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer, while a strong absorption around 1710 cm⁻¹ corresponds to the C=O stretch.[15] The absence or presence of other characteristic peaks can indicate specific impurities.
Question 3: My main impurity has a similar boiling point to 5-Methylnonanoic acid. How can I separate them?
Answer:
Separating compounds with close boiling points can be challenging but is achievable with the right technique.
-
Fractional Distillation: This technique is used to separate liquids with boiling points that differ by less than 25 °C.[17][18] By using a fractionating column, you can achieve a better separation than with simple distillation. The efficiency of the separation depends on the length and type of the column packing.[17][19] For higher boiling point compounds like 5-Methylnonanoic acid, vacuum distillation is often employed to lower the boiling points and prevent decomposition.[20]
-
Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[21] For carboxylic acids, silica gel is a common stationary phase.[21][22] You can optimize the separation by carefully selecting the eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[21] Reversed-phase chromatography using a C18 column is also a viable option for purifying carboxylic acids.[23]
-
Recrystallization: If your 5-Methylnonanoic acid is a solid at room temperature or can be solidified at lower temperatures, recrystallization can be an effective purification method.[24][25][26][27][28] The principle is based on the differential solubility of the desired compound and the impurities in a particular solvent. The choice of solvent is crucial for successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying 5-Methylnonanoic acid?
A1: For general purification of 5-Methylnonanoic acid, vacuum fractional distillation is often the most effective method, especially for removing impurities with different boiling points.[20][29] If distillation is not sufficient, column chromatography on silica gel provides an excellent alternative for removing more polar or non-volatile impurities.[21][29][30]
Q2: I am struggling to remove a very similar carboxylic acid impurity. What should I do?
A2: Separating structurally similar carboxylic acids can be difficult. Consider preparative High-Performance Liquid Chromatography (HPLC) .[29] While more resource-intensive, it offers superior separation power. Alternatively, you could try to derivatize the carboxylic acids to their corresponding esters (e.g., methyl esters) and then separate the esters by chromatography, followed by hydrolysis back to the purified carboxylic acids.
Q3: My purified 5-Methylnonanoic acid is a yellow oil, but the literature reports it as a colorless liquid. What could be the cause?
A3: A yellow color can indicate the presence of trace impurities, possibly from decomposition or side reactions during synthesis or purification. It is recommended to re-analyze your sample by GC-MS and NMR to identify the colored impurity. Further purification by column chromatography, perhaps using activated carbon to remove colored impurities, may be necessary. Some sources describe related methylnonanoic acids as clear colorless to yellow liquids.[31][32][33]
Q4: Can I use an acid-base extraction to purify 5-Methylnonanoic acid?
A4: Yes, an acid-base extraction is a viable and often effective initial purification step.[29][34] You can dissolve the crude product in an organic solvent (like diethyl ether) and wash it with a basic aqueous solution (e.g., sodium bicarbonate). The 5-Methylnonanoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, allowing you to extract the purified 5-Methylnonanoic acid back into a fresh organic solvent.
Q5: What are the key physical properties of 5-Methylnonanoic acid and potential impurities that can aid in purification?
A5: Understanding the physical properties of your target compound and potential impurities is crucial for selecting the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| 5-Methylnonanoic acid | 172.26 | ~118-120 (at 2 mmHg)[31] | 15-19[31] | Polar |
| 1-Bromobutane (starting material) | 137.02 | 101-102 | -112 | Non-polar |
| Octane (coupling product) | 114.23 | 125-126 | -57 | Non-polar |
| Diethyl malonate (starting material) | 160.17 | 199.3 | -50 | Moderately Polar |
Note: The boiling point of 5-Methylnonanoic acid is an estimate based on a similar isomer, 8-Methylnonanoic acid. Exact values may vary.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Preparation: Place the crude 5-Methylnonanoic acid in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of 5-Methylnonanoic acid under the applied pressure. Discard the initial forerun, which may contain lower-boiling impurities.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude 5-Methylnonanoic acid in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified 5-Methylnonanoic acid.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
-
Investigating the Principles of Recrystallization from Glyceride Melts - PMC. Available from: [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available from: [Link]
-
New Crystallization of Fatty Acids from Aqueous Ethanol Solution Combined with Liquid−Liquid Extraction | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Column chromatography - Columbia University. Available from: [Link]
-
Crystallization of fats and oils | Blogs - Sonneveld. Available from: [Link]
-
Chemical Properties of Nonanoic acid, 5-methyl-, ethyl ester (CAS 116530-40-6) - Cheméo. Available from: [Link]
-
Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises - AOCS. Available from: [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | ACS Combinatorial Science - ACS Publications - ACS.org. Available from: [Link]
-
How to separate ester from carboxylic acid by using chromatography? - ResearchGate. Available from: [Link]
- US3755389A - Method of separating fatty acids - Google Patents.
-
HILIC Separation of Carboxylic Acids - SIELC Technologies. Available from: [Link]
-
Malonic Ester Synthesis - Organic Chemistry Portal. Available from: [Link]
-
5-Methyloctanoic acid | C9H18O2 | CID 5312328 - PubChem - NIH. Available from: [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. Available from: [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. Available from: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available from: [Link]
-
Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. Available from: [Link]
-
A good method for separating higher carboxylic acids by carbon chain length. - Reddit. Available from: [Link]
-
How do typical impurities arise in the Grignard reaction? - Homework.Study.com. Available from: [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. Available from: [Link]
-
grignard reagents - Chemguide. Available from: [Link]
-
4-methyl nonanoic acid 4-methylnonanoic acid - The Good Scents Company. Available from: [Link]
- US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents.
-
Fractional distillation - Wikipedia. Available from: [Link]
-
What is Fractional Distillation? - The Chemistry Blog - Buy Chemicals Online. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]
-
Grignard Reagents - ChemTalk. Available from: [Link]
-
Synthesis And Reactions Of Carboxylic Acids - Transformation Tutoring. Available from: [Link]
-
"The Separation of Carboxylic Acids by Fractional Distribution" by Clyde Orr Jr. Available from: [Link]
-
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available from: [Link]
-
Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. Available from: [Link]
-
Process for the purification of carboxylic acids and/or their anhydrides - European Patent Office - EP 0535825 A2 - Googleapis.com. Available from: [Link]
-
GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Available from: [Link]
-
Showing NP-Card for 5-methylhexanoic acid (NP0205049) - NP-MRD. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available from: [Link]
-
Fatty acid profiling through GC-MS in oil extracted from thirty varieties of groundnut grown in Gujarat, India. Available from: [Link]
- US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents.
-
METHODS OF MAKING (S)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID - European Patent Office - EP 0828704 B1. Available from: [Link]
-
Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in - ARPI - UNIPI. Available from: [Link]
-
analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities - PubMed. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 5. transformationtutoring.com [transformationtutoring.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. benchchem.com [benchchem.com]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. savemyexams.com [savemyexams.com]
- 20. reddit.com [reddit.com]
- 21. columbia.edu [columbia.edu]
- 22. trace.tennessee.edu [trace.tennessee.edu]
- 23. teledyneisco.com [teledyneisco.com]
- 24. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]
- 27. aocs.org [aocs.org]
- 28. US3755389A - Method of separating fatty acids - Google Patents [patents.google.com]
- 29. US20190390231A1 - Method for the microbial production of 8-methyl nonanoic acid - Google Patents [patents.google.com]
- 30. researchgate.net [researchgate.net]
- 31. echemi.com [echemi.com]
- 32. CAS 24323-21-5: 2-Methylnonanoic acid | CymitQuimica [cymitquimica.com]
- 33. 4-methyl nonanoic acid, 45019-28-1 [thegoodscentscompany.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting column overload when analyzing 5-Methylnonanoic acid
Welcome to the technical support center for the analysis of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to common pitfalls in BCFA analysis, with a specific focus on column overload when analyzing 5-Methylnonanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of column overload when analyzing 5-Methylnonanoic acid by Gas Chromatography (GC)?
A1: The most common sign of column overload is a distorted peak shape. Instead of a symmetrical, Gaussian peak, you will likely observe peak fronting , where the beginning of the peak is sloped and rises gradually, while the back end is steep.[1][2][3] This is often described as a "shark fin" or "sailboat" shape.[2] In some cases, particularly with mass overload, you might see peak tailing, where the peak skews towards the baseline after its highest point.[1][4] Another symptom is a noticeable shift in retention time, which can compromise the accuracy of your analysis.
Column overload occurs when the amount of analyte injected exceeds the capacity of the GC column's stationary phase.[2][5] The stationary phase becomes saturated, and excess analyte molecules cannot interact with it properly, causing them to travel through the column faster, which results in the characteristic fronting shape.[2][5]
Q2: I'm observing peak fronting. How can I definitively confirm it's column overload and not another issue?
A2: The most straightforward diagnostic test is to perform a serial dilution of your sample.
-
Prepare a 1:10 and a 1:100 dilution of the sample that is producing the fronting peak.
-
Inject the diluted samples using the same GC method.
If the peak shape improves and becomes more symmetrical with dilution, column overload is almost certainly the cause.[2] If the peak shape remains distorted or splits into two separate peaks, the issue might be related to other factors like poor sample solubility, co-elution with an interfering compound, or problems with the injection technique or column integrity.[3]
Q3: My diagnostic test confirmed column overload. What are the immediate steps to resolve this?
A3: The primary solutions involve reducing the amount of analyte introduced onto the column.
-
Reduce Sample Concentration: Dilute your sample with an appropriate solvent. This is the simplest and most common fix.[2][6]
-
Reduce Injection Volume: If you are injecting 2 µL, for example, try reducing the volume to 1 µL or 0.5 µL.[7]
-
Increase the Split Ratio: If you are using a split/splitless inlet in split mode, increasing the split ratio is a highly effective way to reduce the mass of analyte reaching the column. For example, changing from a 10:1 split to a 50:1 split will decrease the amount of sample entering the column by a factor of five.[6][8] Split injection is generally preferred for more concentrated samples to prevent overload.[9][10]
Troubleshooting Workflow & Advanced Solutions
If simple adjustments to concentration, injection volume, or split ratio do not fully resolve the issue or are not feasible for your assay's sensitivity requirements, you may need to delve deeper into your method parameters and sample preparation.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting poor peak shape.
In-Depth Troubleshooting Guides
Q4: Could my sample preparation be causing the overload or poor peak shape?
A4: Yes, absolutely. For a carboxylic acid like 5-Methylnonanoic acid, proper derivatization is crucial for successful GC analysis.[11][12] Free carboxylic acids are polar and have low volatility, which can lead to strong interactions with active sites in the GC inlet or on the column itself, causing severe peak tailing that can be mistaken for or exacerbate overload issues.[13]
Derivatization converts the polar -COOH group into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME).[11][14] Incomplete derivatization can result in the presence of both the FAME and the free acid, leading to split or tailing peaks.
This protocol describes a common method for converting 5-Methylnonanoic acid to its methyl ester.
-
Sample Preparation: Accurately transfer a known amount of your sample containing 5-Methylnonanoic acid into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of a 5% acetyl chloride solution in anhydrous methanol. (Safety Note: This reaction is exothermic and must be performed in a certified fume hood.) An alternative is to use a commercial 1.25 M HCl in methanol solution.[15]
-
Reaction: Securely cap the tube, vortex for 30 seconds, and heat the mixture at 60°C for 1 hour.[15]
-
Cooling: Allow the tube to cool completely to room temperature.
-
Extraction: Add 1 mL of GC-grade hexane and vortex for 1 minute to extract the newly formed 5-methylnonanoate methyl ester.
-
Neutralization: Add 1 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Vortex gently and allow the layers to separate.[15]
-
Final Transfer: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water. This dried extract is now ready for GC analysis.[15]
Q5: I've adjusted my sample concentration, but I'm still seeing issues. How can I optimize my GC method to handle 5-Methylnonanoic acid?
A5: If overload persists, optimizing your GC inlet and oven parameters is the next logical step.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of your analyte but not so high that it causes thermal degradation. A typical starting point is 250°C. If the temperature is too low, sample vaporization can be slow and incomplete, leading to band broadening that can mimic overload.[2]
-
Injection Mode: For trace analysis where you need to inject a larger mass, a splitless injection is often used.[9][10] However, this mode is more susceptible to column overload. If you are using splitless injection and see fronting, you may need to reduce your sample concentration or switch to a split injection with a low split ratio (e.g., 5:1 or 10:1).[16]
-
Oven Temperature Program: The initial oven temperature should be low enough to allow for "solvent focusing" or "cold trapping," especially in splitless mode.[17] This helps to focus the analytes into a tight band at the head of the column. A good rule of thumb is to set the initial oven temperature about 20°C below the boiling point of your injection solvent.[5] If the initial temperature is too high, poor peak shape can occur.[5]
Q6: Am I using the right GC column? What column characteristics are important for analyzing branched-chain fatty acids?
A6: Column choice is critical. Using a column with insufficient capacity or the wrong stationary phase chemistry can lead to overload and poor resolution.
-
Stationary Phase: For FAME analysis, highly polar "WAX" type columns (polyethylene glycol phase) or high-cyanopropyl-phase columns are recommended.[14] These phases provide the necessary selectivity to separate fatty acid methyl esters, including branched-chain isomers.[14]
-
Film Thickness: A thicker stationary phase film increases the column's sample capacity, making it more resistant to overload.[6][8] If you are consistently overloading a column with a 0.25 µm film thickness, consider switching to one with a 0.50 µm or thicker film.
-
Internal Diameter (ID): Wide-bore columns (e.g., 0.32 mm or 0.53 mm ID) have a higher sample capacity than narrow-bore columns (e.g., 0.25 mm ID).[18] However, this comes at the cost of lower separation efficiency (resolution). The choice is a trade-off between capacity and resolving power.
| Column Type | Stationary Phase | Polarity | Key Features & Applications |
| ZB-WAXplus / DB-WAX | Polyethylene Glycol (PEG) | High | Excellent for general FAME profiling, good thermal stability.[14] |
| SP-2560 / CP-Sil 88 | Biscyanopropyl Polysiloxane | Very High | Specifically designed for detailed separation of cis/trans and positional FAME isomers.[14][19] |
| ZB-5MS / DB-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | Low to Mid | A general-purpose column, but may not provide sufficient resolution for complex fatty acid mixtures.[20][21] |
Summary of Troubleshooting Actions
| Symptom | Probable Cause | Primary Solution | Secondary Action |
| Peak Fronting | Concentration Overload: Too many analyte molecules per unit volume saturate the stationary phase at the front of the band.[1][2] | 1. Dilute the sample.[2]2. Reduce injection volume.[7] | 1. Increase the split ratio.[6]2. Use a column with a thicker film or larger ID.[8] |
| Broad Peaks | Volume Overload / Poor Focusing: The initial band of analyte vapor is too wide as it enters the column. | 1. Reduce injection volume.[7]2. Lower the initial oven temperature.[5] | 1. Ensure inlet temperature is adequate for rapid vaporization.2. Check for compatibility between sample solvent and stationary phase.[5] |
| Peak Tailing | Mass Overload / Active Sites: Can be caused by overload, but for acids, it's often due to interaction with active sites.[1][4] | 1. Ensure derivatization is complete.[13]2. Use a deactivated inlet liner. | 1. Trim the first few centimeters from the column inlet.2. Confirm the column is installed correctly in the inlet.[5] |
References
- Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Vertex AI Search.
- Acids: Derivatization for GC Analysis. Vertex AI Search.
- Front Tailing HPLC & GC Peaks. (2022, March 8). Axion Labs.
- What are the reasons for peak tailing or peak fronting in GC-MS? (2020, June 4). ResearchGate.
- GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
- Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
- What Affects Peak Area in GC? Key Influencing Factors. (2024, October 18). Hawach Scientific.
- Split vs. Splitless Injection in Gas Chromatography (GC). (2025, April 8). Phenomenex.
- Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - AU.
- Peak Shape Changes with Increased Injection Volume. Waters Corporation.
- GC Troubleshooting Tips. Shimadzu Scientific Instruments.
- The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA.
- Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. (2021, May 10). YouTube.
- Navigating Split and Splitless Injections with Crowdsourced Insights. (2024, January 29). Separation Science.
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
- Operating Hints for Using Split/Splitless Injectors. Gcms.cz.
- GC Injection Techniques Guide. (2025, June 17). Phenomenex.
- Which Column Is Best for Fatty Acid Analysis by GC? Mtoz Biolabs.
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
- Guide to Choosing a GC Column. (2025, July 24). Phenomenex.
- Technical Support Center: Branched-Chain Fatty Acid Analysis. Benchchem.
- Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 8-methylnonanoate. Benchchem.
- GC-MS gradient conditions for the nonanoic acid analysis. ResearchGate.
- GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. (2014, June 30). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 17. GC Injection Techniques Guide | Phenomenex [phenomenex.com]
- 18. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Mass fragmentation patterns of 5-Methylnonanoic acid methyl ester
As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I frequently encounter the analytical bottleneck of resolving positional isomers in branched-chain fatty acid methyl esters (BCFAMEs). Isobaric interference—where different structural isomers share the exact same nominal mass—can severely compromise both qualitative identification and quantitative accuracy.
To establish robust biomarker panels or validate synthetic lipid products, we must move beyond basic library matching. This guide provides an in-depth, objective comparison of the mass fragmentation patterns of 5-Methylnonanoic acid methyl ester against its isomeric alternatives, detailing the mechanistic causality behind its electron ionization (EI) behavior and outlining a self-validating analytical workflow.
Mechanistic Causality: The 5-Methyl Branch Fragmentation Rule
In standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), the molecular ion ( [M]+∙ ) of saturated methyl esters typically undergoes a predictable series of cleavages. The base peak is almost universally m/z 74, resulting from the McLafferty rearrangement. However, the true diagnostic power lies in the homologous series of carbomethoxy ions: [CH3OCO(CH2)n]+ .
For straight-chain FAMEs, these ions appear at intervals of 14 Da (m/z 87, 101, 115, 129, etc.). When a methyl branch is introduced, this smooth homologous series is disrupted. The physical causality is rooted in carbocation stability:
-
Enhanced Cleavage: α -cleavage on either side of the tertiary carbon (the branch point) is highly favored because it generates a more stable secondary radical/carbocation intermediate.
-
Suppressed Cleavage: Cleavage at the branch point (which would require the unfavorable loss of the methyl group itself to maintain the straight-chain homologous mass) is sterically and thermodynamically suppressed.
For 5-Methylnonanoic acid methyl ester , the branch is at C5.
-
Cleavage between C4 and C5 yields the C4 ester fragment at m/z 101 .
-
Cleavage between C5 and C6 yields the C5 ester fragment (retaining the methyl branch) at m/z 129 .
-
The intermediate ion at m/z 115 is characteristically missing or highly suppressed, creating a diagnostic 28 Da gap ().
Fig 1: EI-MS fragmentation pathway of 5-Methylnonanoic acid methyl ester highlighting the 28 Da diagnostic gap.
Comparative Performance: 5-Methyl vs. Isomeric Alternatives
To objectively evaluate the diagnostic utility of this fragmentation pattern, we must compare 5-Methylnonanoic acid methyl ester against its exact isobars (Formula: C11H22O2 , Exact Mass: 186.1614 Da).
Relying solely on chromatographic retention times is dangerous due to co-elution risks on polar GC columns. By analyzing the shift in the 28 Da gap, we can definitively resolve these alternatives.
| Compound (Isobars, MW 186.29) | Branch Position | Prominent Ester Fragments (m/z) | Suppressed/Missing Ion (m/z) | Diagnostic Gap (Da) |
| Methyl decanoate | None (Straight) | 74, 87, 101, 115, 129, 143 | None | None (14 Da intervals) |
| 4-Methylnonanoic acid methyl ester | C4 | 87, 115 | 101 | 87 → 115 (28 Da) |
| 5-Methylnonanoic acid methyl ester | C5 | 101, 129 | 115 | 101 → 129 (28 Da) |
| 6-Methylnonanoic acid methyl ester | C6 | 115, 143 | 129 | 115 → 143 (28 Da) |
Data Interpretation: The performance of EI-MS in resolving these isomers is robust only if the signal-to-noise ratio allows for the clear identification of the suppressed ion.
Advanced Analytical Workflows: Overcoming EI-MS Limitations
While the 28 Da gap rule is foundational, EI is a "hard" ionization technique. A critical limitation of EI-MS for BCFAMEs is the near-total destruction of the molecular ion ( [M]+∙ m/z 186), which is often absent in the spectra. Without the molecular ion, confirming the exact mass of the analyte is impossible, leaving the analysis vulnerable to false positives from co-eluting matrix contaminants.
To build a self-validating system , we must compare and integrate alternative MS modalities:
-
Standard GC-EI-MS (70 eV): Excellent for branch localization via the 28 Da gap, but fails to provide intact molecular mass.
-
GC-FI-MS (Field Ionization): A "soft" ionization technique that produces clear molecular ions with minimal fragmentation. Combining EI and FI provides an orthogonal validation matrix ().
-
Low-Energy CID MS/MS: As demonstrated by, isolating the molecular ion (if generated softly) and subjecting it to collision-induced dissociation (CID) yields a striking spectrum devoid of the m/z 74 McLafferty peak, drastically enhancing the signal of the branch-specific carbomethoxy ions.
Fig 2: Self-validating analytical workflow integrating orthogonal MS modalities for BCFAME resolution.
Step-by-Step Methodology: Self-Validating BCFAME Analysis
To ensure reproducibility and scientific integrity, the following protocol describes the preparation and dual-mode analysis of 5-Methylnonanoic acid methyl ester.
Phase 1: Derivatization (Boron Trichloride-Methanol Method) Note: This method is preferred over acid-catalyzed sulfuric acid methylation as it minimizes artifactual isomerization of branched chains.
-
Sample Prep: Weigh 2–5 mg of the lipid sample/standard into a 5 mL glass micro-reaction vessel. Evaporate any aqueous solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 2.0 mL of 12% w/w BCl3 -Methanol reagent to the dried sample.
-
Esterification: Seal the vessel with a PTFE-lined cap and heat in a block at 60°C for exactly 10 minutes.
-
Quenching: Remove from heat and cool to room temperature (approx. 5 minutes). Add 1.0 mL of high-purity deionized water to quench the reaction.
-
Extraction: Add 1.0 mL of GC-grade hexane. Vortex vigorously for 60 seconds to extract the FAMEs into the upper non-polar phase. Allow layers to separate and transfer the upper hexane layer to a GC autosampler vial.
Phase 2: Dual-Mode GC-MS Analysis
-
Chromatography: Inject 1 µL of the extract onto a highly polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Use a temperature gradient from 150°C to 240°C at 4°C/min.
-
EI-MS Acquisition (Structural Localization): Run the mass spectrometer in EI mode at 70 eV. Scan range: m/z 50 to 300. Extract ion chromatograms (EIC) for m/z 101, 115, and 129. Confirm the presence of 101/129 and the absence of 115 to validate the C5 branch.
-
FI-MS Acquisition (Formula Validation): Run the parallel sample using Field Ionization (FI). Extract the exact mass for the molecular ion at m/z 186.1614 (± 5 ppm mass tolerance).
-
Data Synthesis: The identification of 5-Methylnonanoic acid methyl ester is considered validated only when the exact mass of the intact molecule is confirmed via FI-MS, and the 28 Da diagnostic gap (101 → 129) is confirmed via EI-MS.
References
-
JEOL Applications. (2023). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL Ltd. URL:[Link]
-
Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: A novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223-229. URL:[Link]
A Comparative Guide to Validating Quantification Methods for 5-Methylnonanoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific metabolites is paramount. 5-Methylnonanoic acid, a branched-chain fatty acid (BCFA), is of growing interest in various fields, including metabolic research and as a potential biomarker. Its accurate measurement in complex biological matrices such as plasma or serum is crucial for understanding its physiological roles and for the development of new therapeutics. This guide provides an in-depth technical comparison of the two primary analytical techniques for the quantification of 5-Methylnonanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies, validation parameters, and underlying scientific principles are discussed to empower researchers to make informed decisions for their specific analytical needs.
The Analytical Challenge: Quantifying 5-Methylnonanoic Acid
5-Methylnonanoic acid's structure, a nine-carbon chain with a methyl branch at the fifth position, presents unique analytical challenges. Its relatively low volatility and the need to distinguish it from other isomeric fatty acids necessitate robust and sensitive analytical methods. The choice between GC-MS and LC-MS/MS is not merely a matter of instrument availability but a critical decision that impacts sample preparation, throughput, sensitivity, and selectivity.
Comparative Analysis: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of small molecules. However, they operate on different principles, leading to distinct advantages and disadvantages for the analysis of 5-Methylnonanoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) has long been a gold standard for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a chemical derivatization step is necessary to increase their volatility and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its versatility and high sensitivity, particularly for compounds that are not amenable to GC analysis. It separates compounds in their native or derivatized form in the liquid phase before detection by a tandem mass spectrometer.
Key Performance Parameters: A Comparative Overview
The selection of an analytical method should be driven by its performance characteristics. The following table summarizes typical validation parameters for the quantification of short-chain fatty acids, including branched-chain isomers, using GC-MS and LC-MS/MS. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and protocol optimization.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Causality Behind the Performance |
| Linearity (r²) | >0.995 | >0.998 | Both techniques offer excellent linearity. The slightly better performance of LC-MS/MS can be attributed to the specificity of MRM detection, which reduces baseline noise. |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µmol/L[1] | 5 - 100 nmol/L[2] | LC-MS/MS generally provides lower LOQs due to the high selectivity of Multiple Reaction Monitoring (MRM) and the ability to derivatize the analyte to enhance ionization efficiency. |
| Accuracy (% Recovery) | 85 - 115%[1] | 90 - 110% | Both methods can achieve high accuracy when properly validated with appropriate internal standards. |
| Precision (%RSD) | < 15%[1] | < 10% | The automated nature of modern LC-MS/MS systems often leads to slightly better precision compared to GC-MS, which can have more manual sample preparation steps. |
| Throughput | Lower | Higher | LC-MS/MS methods typically have shorter run times and can be more readily automated for high-throughput analysis. GC-MS often requires longer chromatographic runs for optimal separation. |
| Derivatization | Mandatory (e.g., Silylation) | Optional, but often used to enhance sensitivity (e.g., 3-NPH) | GC-MS requires derivatization to make 5-methylnonanoic acid volatile. In LC-MS/MS, derivatization is a tool to improve ionization and chromatographic retention. |
Experimental Workflows and Protocols
A self-validating system is one where the experimental design includes controls and checks that ensure the reliability of the data generated. This is achieved through the use of appropriate internal standards, quality control samples, and adherence to established validation guidelines from regulatory bodies like the FDA and EMA.[3][4]
Workflow for Sample Preparation and Analysis
The following diagram illustrates the general workflows for the quantification of 5-Methylnonanoic acid in a biological matrix using GC-MS and LC-MS/MS.
Figure 1: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.
Detailed Experimental Protocol: GC-MS Quantification
This protocol outlines a standard procedure for the quantification of 5-Methylnonanoic acid using GC-MS, incorporating a silylation derivatization step.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum in a glass tube, add an appropriate deuterated internal standard for 5-Methylnonanoic acid.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of isopropanol and hexane).
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.[5][6]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester of 5-Methylnonanoic acid.[6]
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is recommended for the separation of fatty acid methyl esters.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: An initial temperature of 60°C, held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 10 minutes.[7] This program should be optimized for the specific column and analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Can be performed in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The characteristic ions for the TMS derivative of 5-Methylnonanoic acid and its internal standard would be monitored.
-
4. Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations of 5-Methylnonanoic acid that have undergone the same extraction and derivatization procedure.
-
The concentration of 5-Methylnonanoic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol details a sensitive method for quantifying 5-Methylnonanoic acid using LC-MS/MS with derivatization to enhance sensitivity.
1. Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma or serum, add an appropriate deuterated internal standard for 5-Methylnonanoic acid.
-
Precipitate proteins by adding a threefold excess of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
2. Derivatization with 3-Nitrophenylhydrazine (3-NPH):
-
The supernatant containing the extracted fatty acids is derivatized using 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and a base such as pyridine.[3][4][8]
-
The reaction is typically carried out at room temperature for about 15-30 minutes.[9] This reaction converts the carboxylic acid group into a hydrazone, which has significantly better ionization efficiency in the mass spectrometer.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of the derivatized fatty acids.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape, is typical.[10]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is often preferred for the 3-NPH derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the 3-NPH derivative of 5-Methylnonanoic acid and its internal standard are monitored.
-
4. Quantification:
-
Similar to the GC-MS method, a calibration curve is prepared using standards of 5-Methylnonanoic acid that have been subjected to the same sample preparation and derivatization process.
-
Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard in the unknown samples with the calibration curve.
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method is one that has been thoroughly validated to demonstrate its suitability for the intended purpose.[3][4] The core validation parameters, as mandated by regulatory agencies, must be assessed.
Key Validation Parameters Explained
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and the coefficient of determination (r²) should be close to 1.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of 5-Methylnonanoic acid. The choice of method should be guided by the specific requirements of the study.
-
GC-MS is a robust and reliable technique, particularly when high chromatographic resolution is needed to separate isomers. However, the mandatory derivatization step adds to the sample preparation time and may introduce variability.
-
LC-MS/MS offers higher throughput, superior sensitivity, and greater flexibility in sample preparation. While derivatization is often employed to enhance sensitivity, direct analysis of the underivatized acid is also possible, albeit with potentially higher limits of detection.
For researchers requiring high sensitivity for the analysis of low-abundance 5-Methylnonanoic acid in complex biological matrices, a validated LC-MS/MS method with derivatization is the recommended approach . For laboratories with established GC-MS expertise and where high throughput is not the primary concern, a well-validated GC-MS method with silylation remains a viable and powerful option.
Ultimately, regardless of the chosen platform, a thorough method validation is essential to ensure the generation of accurate, reliable, and reproducible data that can confidently support research and development activities.
References
-
Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. protocols.io (2023). Available at: [Link]
- Hoffmann, G. et al. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinica Chimica Acta 182, 209–220 (1989).
- Lee, G., Lee, H. & Lee, Y. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites 9, 173 (2019).
- Zarate, M. A. F. et al. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules 26, 6333 (2021).
-
Appendix G - Derivatization in GC MS. Scribd. Available at: [Link]
- Li, X. et al. Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis 10, 10 (2015).
- Zhang, R. et al. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry 35, e9149 (2021).
-
Hoffmann, G. F. et al. Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. University of Texas Southwestern Medical Center. Available at: [Link]
-
Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Merck Millipore. Available at: [Link]
- Tritean, S. M. et al. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules 24, 368 (2019).
-
NIST. Nonanoic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
GERSTEL. In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Available at: [Link]
- Beger, R. D. et al. Recommendations for Improving Identification and Quantification in Non-Targeted, GC-MS-Based Metabolomic Profiling of Human Plasma. Metabolites 6, 25 (2016).
-
MACHEREY-NAGEL. Derivatization reagents for GC. Available at: [Link]
- Scherer, M. et al. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry 413, 5957–5969 (2021).
- Húsek, P. et al. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
-
Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid. MoNA. Available at: [Link]
- Kiseleva, O. I. et al. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences 24, 219 (2022).
-
NIST. Nonanoic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available at: [Link]
-
NIST. Nonanoic acid, methyl ester. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of GC-FID and GC-MS for the Robust Analysis of Branched-Chain Fatty Acids
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Comparison & Methodological Guide
Introduction: The Analytical Bottleneck of BCFAs
Branched-chain fatty acids (BCFAs)—predominantly iso- and anteiso-isomers—are gaining immense traction as critical biomarkers. They are pivotal in microbiome-host interactions, dairy lipidomics, and epidermal biology (such as their high concentration in vernix caseosa and the newborn gastrointestinal tract)[1]. Despite their biological significance, BCFAs are typically present at low abundances (<2% of total lipids in most mammalian tissues) and present a formidable analytical challenge: they frequently co-elute with straight-chain monounsaturated fatty acids (MUFAs) on conventional gas chromatography (GC) columns.
Mechanistic Causality: Why Cross-Validation is Mandatory
When derivatized to FAMEs, BCFAs exhibit subtle differences in volatility and polarity compared to their straight-chain counterparts. On highly polar cyanopropyl columns (e.g., CP-Sil 88 or BPX-70), the retention times of iso- and anteiso-fatty acids shift significantly. A classic pitfall is the co-elution of iso-17:0 and anteiso-17:0 with 16:1 isomers, which accounts for major quantification errors if analyzed by GC-FID alone[3].
To resolve this, we utilize Equivalent Chain Length (ECL) indices in GC-FID to map retention behavior, while simultaneously deploying GC-Electron Ionization-MS (GC-EI-MS) to confirm identity via diagnostic fragmentation. In EI-MS, FAMEs yield a characteristic McLafferty rearrangement ion at m/z 74. Differentiating iso from anteiso branches requires scrutinizing specific terminal methyl losses and operating the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity by 10- to 20-fold over full scan mode[3].
Dual-Platform Cross-Validation Workflow
Dual-platform cross-validation workflow for BCFA FAME analysis.
Comparative Performance Metrics
To objectively evaluate the two platforms, we must look at their operational parameters when handling complex lipid matrices. GC-FID remains the gold standard for absolute quantification, while GC-MS is non-negotiable for qualitative assurance[4].
Table 1: GC-FID vs GC-MS Performance Metrics for BCFA Analysis
| Metric | GC-FID | GC-MS (EI-SIM) |
| Primary Utility | Absolute Quantification | Structural Identification & Confirmation |
| Sensitivity (LOD) | ~1-5 ng on-column | ~0.1-1 ng on-column (SIM mode) |
| Linear Dynamic Range | 105 to 107 (Excellent for varied abundances) | 103 to 104 (Prone to saturation) |
| Isomer Resolution | Relies entirely on ECL and Retention Time | Differentiates via distinct fragmentation patterns |
| Matrix Interference | Highly susceptible to co-elution (e.g., iso-17:0 / 16:1) | High specificity filters out co-eluting MUFA noise |
Self-Validating Experimental Protocol
The following protocol ensures a closed-loop validation system where the structural identity confirmed by MS directly authenticates the quantitative peaks integrated by the FID.
Step 1: Lipid Extraction and Internal Standard Addition
-
Action: Extract total lipids using a modified Folch method (Chloroform:Methanol 2:1). Spike the sample with an odd-chain internal standard (e.g., C21:0 FAME) prior to extraction.
-
Causality: C21:0 is virtually absent in mammalian and microbial samples. Spiking it early accounts for any lipid loss during the extraction and derivatization phases, ensuring absolute quantification accuracy.
Step 2: FAME Derivatization
-
Action: Treat the dried lipid extract with 14% Boron Trifluoride ( BF3 ) in methanol at 70°C for 30 minutes, followed by hexane extraction.
-
Causality: BCFAs exist in both free fatty acid and esterified (e.g., triglycerides, phospholipids) forms. Mild base-catalyzed transesterification fails to methylate free fatty acids. BF3 /MeOH is a robust acid catalyst that quantitatively converts all lipid pools into volatile FAMEs, ensuring no BCFA fraction is excluded[1].
Step 3: GC-FID Quantitative Profiling
-
Action: Inject 1 µL of the FAME extract into a GC-FID equipped with a highly polar cyanopropyl column (e.g., BPX-70, 60 m × 0.25 mm, 0.25 µm film).
-
Causality: The extreme polarity of the cyanopropyl stationary phase induces strong dipole-induced dipole interactions. This separates positional isomers based on spatial geometry, allowing the branched iso and anteiso FAMEs to elute distinctly from their straight-chain saturated counterparts.
Step 4: GC-MS Structural Confirmation (SIM Mode)
-
Action: Run a parallel aliquot on a GC-MS operating in Selected Ion Monitoring (SIM) mode.
-
Causality: Because BCFAs like iso-17:0 notoriously co-elute with 16:1 isomers on polar columns, GC-FID peaks can be artificially inflated[3]. By using GC-MS in SIM mode, we filter out the co-eluting MUFA noise. The m/z 74 ion (McLafferty rearrangement) confirms the FAME structure, while the ratio of specific fragment ions confirms the branch position.
Quantitative Data Presentation: Diagnostic Parameters
When cross-validating the data, the retention indices (ECL) from the FID must perfectly align with the diagnostic ions from the MS. Below is a reference table for identifying the most common BCFAs.
Table 2: Diagnostic Parameters for Common BCFAs (FAMEs)
| Fatty Acid | Shorthand | Typical ECL (Polar Column) | Molecular Ion ( M+ ) | Key Diagnostic Fragment Ions (m/z) |
| iso-Pentadecanoic | iso-15:0 | 14.65 | 256 | 74, 87, 213 ( M−43 ) |
| anteiso-Pentadecanoic | anteiso-15:0 | 14.78 | 256 | 74, 87, 227 ( M−29 ) |
| iso-Heptadecanoic | iso-17:0 | 16.63 | 284 | 74, 87, 241 ( M−43 ) |
| anteiso-Heptadecanoic | anteiso-17:0 | 16.76 | 284 | 74, 87, 255 ( M−29 ) |
Note: The loss of an ethyl radical ( M−29 ) is a strong diagnostic indicator for anteiso- branches, whereas the loss of an isopropyl radical ( M−43 ) indicates an iso- branch.
References
-
Creative Proteomics. Branched Chain Fatty Acids Analysis Service. Retrieved from 2
-
Royal Society of Chemistry (RSC). Fatty acid isomerism: analysis and selected biological functions. Retrieved from
-
National Institutes of Health (NIH) / PMC. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract. Retrieved from1
-
American Chemical Society (ACS). Quantification of Branched Chain Fatty Acids in Polar and Neutral Lipids of Cheese and Fish Samples. Retrieved from 4
-
American Chemical Society (ACS). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Retrieved from 3
Sources
Analytical Differentiation of 5-Methylnonanoic Acid from Isodecanoic Acid Isomers: A Comprehensive Guide
Executive Summary & Chemical Context
As a Senior Application Scientist, I frequently encounter formulation failures and analytical discrepancies stemming from the mischaracterization of branched-chain fatty acids (BCFAs). Differentiating 5-Methylnonanoic acid from commercial isodecanoic acid is not merely an academic exercise; it is a critical quality control mandate for drug development, lipid nanoparticle (LNP) synthesis, and flavor chemistry.
5-Methylnonanoic acid (C₁₀H₂₀O₂) is a precisely defined, single-molecule BCFA. It possesses unique organoleptic and physicochemical properties, famously utilized to[1].
Conversely, commercial isodecanoic acid is classified as a UVCB (Unknown or Variable composition, Complex reaction products) substance[2]. Synthesized industrially via the hydroformylation (oxo process) of branched nonenes, it comprises a highly complex, unpredictable mixture of multi-branched C10 isomers (e.g., trimethylheptanoic and dimethyloctanoic acids).
The Causality of Differentiation: Substituting a pure isomer like 5-methylnonanoic acid with a UVCB mixture introduces unacceptable batch-to-batch variability. The exact position of the methyl branch dictates lipid membrane fluidity, enzymatic degradation rates, and receptor binding affinity. Therefore, rigorous analytical differentiation using orthogonal techniques is mandatory to ensure self-validating data.
Analytical Strategy & Logical Workflow
Differentiating a single defined isomer from a complex isomeric mixture requires a multi-tiered analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the primary tool for separation and quantification, while Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation of the branching position.
Figure 1: Analytical workflow for differentiating C10 branched-chain fatty acid isomers.
Comparative Performance Data
To objectively select the correct analytical method, researchers must weigh sensitivity against structural specificity. The table below summarizes the quantitative performance of the three primary techniques used in BCFA analysis.
| Analytical Technique | Sensitivity (LOD) | Specificity for Branching | Throughput | Primary Use Case |
| GC-MS (EI-SIM) | High (~1.1–1.4 µg/g) | Moderate (Relies on retention time) | High | Routine quantification of volatile BCFAs in complex matrices. |
| ¹³C-NMR | Low (mg range) | Very High (Exact structural elucidation) | Low | Definitive confirmation of the methyl branch position. |
| HPLC-UV (Derivatized) | Moderate | Low (Poor isomer resolution) | Medium | Non-volatile lipid profiling where GC is unavailable. |
Detailed Experimental Protocols
The following self-validating protocols are designed to overcome specific physicochemical challenges associated with BCFAs. Do not omit the derivatization steps; they are mechanistically essential for data integrity.
Protocol A: GC-MS Quantification via FAME Derivatization
Objective: Separate and quantify volatile C10 isomers. Causality & Rationale: Free carboxylic acids exhibit strong intermolecular hydrogen bonding, which leads to severe peak tailing and poor resolution on standard GC columns. By derivatizing the acids into Fatty Acid Methyl Esters (FAMEs), we eliminate hydrogen bonding, thereby[3]. Furthermore, utilizing Selected Ion Monitoring (SIM) mode allows for the detection of low-abundance BCFAs without requiring an enrichment step[4].
Step-by-Step Methodology:
-
Lipid Extraction: Extract the lipid fraction from the sample matrix using a non-polar solvent system (e.g., hexane/diethyl ether). Validation: Spike the sample with an internal standard (e.g., methyl 8-methylnonanoate) prior to extraction to calculate recovery rates and validate system performance[3].
-
Derivatization (Esterification): Transfer 1 mL of the extract to a reaction vial. Add 1 mL of Boron trifluoride-methanol (BF₃-MeOH) reagent. Heat the sealed vial at 60°C for 10 minutes. Causality: BF₃ acts as a powerful Lewis acid catalyst, driving the esterification of sterically hindered branched acids to completion.
-
Phase Separation: Cool the vial, add 1 mL of deionized water to quench the reaction, and add 1 mL of hexane. Vortex vigorously. The FAMEs will partition into the upper organic (hexane) layer.
-
Drying: Pass the hexane layer through a micro-column of anhydrous sodium sulfate to remove residual water, which can degrade the GC column stationary phase.
-
GC-MS Acquisition: Inject 1 µL of the dried extract into a GC-MS equipped with a polar capillary column (e.g., DB-WAX).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detection: Operate in SIM mode targeting m/z 74 (the McLafferty rearrangement ion characteristic of methyl esters) and m/z 87[4].
-
Interpretation: 5-Methylnonanoic acid will elute as a single, sharp peak at a specific retention time. Isodecanoic acid will present as a broad hump or a series of closely eluting peaks due to the myriad of isomers present in the UVCB mixture.
-
Protocol B: ¹³C-NMR Structural Validation
Objective: Confirm the exact position of the alkyl branch. Causality & Rationale: While GC-MS effectively separates isomers, the EI mass spectra of branched C10 FAMEs can be nearly identical, making definitive identification difficult without a certified reference standard. ¹³C-NMR resolves this by providing a distinct chemical shift for every carbon atom environment. The chemical shift of the methine carbon directly indicates the branch position, easily distinguishing the C5 branch of 5-methylnonanoic acid from the C2/C3/C4 branches prevalent in isodecanoic acid mixtures.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified free fatty acid (or FAME) in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% Tetramethylsilane (TMS) as an internal reference standard.
-
Acquisition: Acquire ¹³C-NMR spectra at a minimum of 100 MHz using a standard proton-decoupled pulse sequence. Validation: Ensure a sufficient relaxation delay (D1 > 2 seconds) to allow all carbon nuclei to return to equilibrium, ensuring accurate relative integration.
-
Spectral Interpretation:
-
5-Methylnonanoic acid: Look for the distinct resonance of the C5 methine carbon (typically around 32–34 ppm) and the attached methyl group (around 19 ppm). The spectrum will be clean, representing a single defined molecule.
-
Isodecanoic acid: The spectrum will be highly complex, exhibiting multiple overlapping signals in the aliphatic region (10–40 ppm), confirming its identity as a UVCB mixture[2].
-
References
-
Kaffarnik, S., Preuß, S., & Vetter, W. (2014). "Direct determination of flavor relevant and further branched-chain fatty acids from sheep subcutaneous adipose tissue by gas chromatography with mass spectrometry." Journal of Chromatography A, 1350, 92-101. Available at:[Link]
- Kumar, S., et al. (2024). "Method of using branched-chain fatty acids to substantially emulate ruminant sensory profiles in plant- and cell-based meat and dairy products." US Patent 12,070,049.
-
Australian Government (NICNAS). "Lead salts of selected synthetically produced fatty acids (Isodecanoic acid UVCB classification)." Industrial Chemicals. Available at:[Link]
Sources
- 1. US20220361548A1 - Method of using branched-chain fatty acids to substantially emulate ruminant sensory profiles in plant- and cell-based meat and dairy products - Google Patents [patents.google.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct determination of flavor relevant and further branched-chain fatty acids from sheep subcutaneous adipose tissue by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methylnonanoic acid proper disposal procedures
Operational Briefing: 5-Methylnonanoic Acid
5-Methylnonanoic acid (CAS 116530-39-3) is a 10-carbon branched-chain aliphatic carboxylic acid. In drug development and advanced materials science, branched-chain fatty acids are critical building blocks used to modulate the fluidity, stability, and pharmacokinetic profiles of lipid nanoparticles (LNPs) and liposomal formulations.
However, the same lipophilic properties that make 5-methylnonanoic acid valuable in synthesis also dictate highly specific logistical and safety requirements for its handling and disposal. This guide provides laboratory professionals with a self-validating, step-by-step protocol for the safe operational handling, segregation, and environmental disposal of this compound.
Physicochemical Causality & Risk Assessment
Unlike short-chain volatile acids (e.g., acetic or formic acid), 5-methylnonanoic acid is a heavier, lipophilic liquid at room temperature. It exhibits low acute toxicity but poses a risk of mild dermal and ocular irritation[1]. Crucially, its lipophilic hydrocarbon tail allows it to permeate certain standard laboratory glove materials over time, necessitating targeted personal protective equipment (PPE) choices.
Table 1: Physicochemical Properties & Waste Profiling
| Property / Metric | Value / Classification | Causality / Operational Impact |
| CAS Number | 116530-39-3 | Unique identifier required for EHS tracking and manifesting. |
| Molecular Formula | C10H20O2 | Contains only C, H, and O; strictly dictates a non-halogenated waste stream. |
| Molecular Weight | 172.26 g/mol | Heavier branched chain reduces vapor pressure, minimizing inhalation risks under standard conditions. |
| Physical State | Liquid | Requires liquid-compatible inert absorbent materials (e.g., vermiculite) for spill containment[1]. |
| EPA Waste Category | Non-Halogenated Organic Acid | Must not be mixed with halogenated solvents to avoid toxic dioxin formation during incineration[2]. |
Logistical Handling & Segregation Logic
Handling 5-methylnonanoic acid requires an operational protocol where every safety measure directly addresses a specific physicochemical property.
PPE Selection Causality:
-
Gloves: Heavy-duty Nitrile or Butyl rubber. Why? The 10-carbon aliphatic chain is highly lipophilic and can degrade standard latex gloves. Nitrile provides superior chemical resistance to non-polar hydrocarbon chains.
-
Eye Protection: Chemical splash goggles. Why? As a liquid organic acid, accidental splashing poses an immediate risk of corneal irritation[1].
Waste Segregation Workflow: Proper segregation prevents dangerous exothermic reactions (e.g., mixing with strong bases or oxidizers) and avoids unnecessary inflation of disposal costs. Halogenated waste disposal requires specialized high-temperature incineration and is significantly more expensive than non-halogenated fuel-blending streams[2].
Figure 1: Decision matrix for 5-Methylnonanoic acid waste segregation.
Regulatory Disposal Execution
Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, laboratory waste must be managed systematically from the point of generation to final destruction. 5-Methylnonanoic acid must never be poured down the drain, as lipid-like organic acids can cause severe biological oxygen demand (BOD) issues in aquatic ecosystems and violate Clean Water Act regulations[1],[3].
Step-by-Step Disposal Methodology:
-
Primary Containerization: Collect 5-methylnonanoic acid waste in a chemically compatible, high-density polyethylene (HDPE) or glass container.
-
Causality: HDPE prevents the lipophilic acid from leaching or degrading the container walls. Do not use metal containers, which can slowly corrode over time when exposed to organic acids.
-
-
EPA-Compliant Labeling: Immediately affix a label reading "Hazardous Waste" upon the first drop of waste entering the container. The label must completely spell out the chemical contents (e.g., "Non-Halogenated Organic Acid: 5-Methylnonanoic acid") and indicate the primary hazard[4].
-
Satellite Accumulation Area (SAA) Storage: Store the closed container in a designated SAA at or near the point of generation. Under 40 CFR 262 regulations, laboratories can accumulate up to 55 gallons of non-acute hazardous waste in an SAA[3],[5],[6].
-
Causality: Keeping the waste near the generation point minimizes transport risks and ensures the chemists generating the waste maintain immediate oversight.
-
-
Secondary Containment: Place the primary waste container inside a secondary polypropylene tray.
-
Causality: If the primary container fails, the secondary tray captures the liquid, preventing it from reaching floor drains or reacting with incompatible chemicals stored nearby.
-
-
Final EHS Transfer: Once the container is full, or reaches the institutional time limit (often 6-12 months depending on generator status), submit a pickup request to your Environmental Health and Safety (EHS) department for final off-site fuel blending[3],[2].
Emergency Spill Response Methodology
In the event of a localized benchtop or fume hood spill, immediate containment is required to prevent surface contamination and slip hazards.
Figure 2: Step-by-step spill response workflow for lipophilic organic acids.
Step-by-Step Spill Protocol:
-
Secure the Area: Halt ongoing experiments and ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure.
-
Don PPE: Ensure heavy-duty nitrile gloves and chemical splash goggles are worn[1].
-
Inert Absorption (Crucial Step): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[1].
-
Causality: Do not use basic neutralizers (like sodium bicarbonate powder) directly on the pure liquid. While it will neutralize the acid, the rapid generation of CO₂ gas can cause the lipophilic liquid to splatter, spreading the contamination. Absorption is safer and more controlled.
-
-
Mechanical Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent.
-
Waste Designation: Place the collected material into a wide-mouth HDPE container, seal it tightly, and label it as "Hazardous Waste - Spill Clean-up: 5-Methylnonanoic acid." Submit an immediate pickup request to EHS.
References[1] Title: Safety Data Sheet: 5-Methylnonanoic acid (Catalog JR-2814). Source: Combi-Blocks. URL: 4]">https://www.combi-blocks.com[4] Title: Chemical and Hazardous Waste Management and Disposal Policy. Source: McNeese State University. URL: 3]">https://www.mcneese.edu[3] Title: Laboratory Waste Management Guidelines. Source: Old Dominion University. URL: 5]">https://www.odu.edu[5] Title: Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. URL: 6]">https://www.cwu.edu[6] Title: The Requirements of 40 CFR 262.250 Applicability of Preparedness, Prevention, and Emergency Procedures. Source: Daniels Training Services. URL: 2]">https://www.danielstraining.com[2] Title: Hazardous Waste Disposal Guide - Research Safety. Source: Northwestern University. URL: https://researchsafety.northwestern.edu
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. odu.edu [odu.edu]
- 4. mcneese.edu [mcneese.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. danielstraining.com [danielstraining.com]
Personal protective equipment for handling 5-Methylnonanoic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by the physicochemical properties of the molecule .
5-Methylnonanoic acid (CAS: 116530-39-3) is a branched-chain fatty acid (BCFA) frequently utilized in metabolomics, lipid synthesis, and biomarker research[1]. While it is not classified as a highly reactive or acutely toxic compound, its structural nature demands specific, scientifically grounded handling protocols.
Here is the comprehensive, mechanistically driven guide to the personal protective equipment (PPE), operational workflows, and disposal logistics for 5-Methylnonanoic acid.
The Causality of Hazards: A Mechanistic Profile
To understand the required PPE, we must first understand the molecule. 5-Methylnonanoic acid is an amphiphilic compound consisting of a lipophilic, branched hydrocarbon tail and a hydrophilic carboxylic acid headgroup[2].
-
Dermal & Mucosal Threat: The lipophilic tail allows the molecule to readily intercalate into the lipid bilayers of human skin and cellular membranes[2]. Once integrated, the carboxylic acid headgroup donates protons, causing localized pH drops. This dual-action mechanism is responsible for the mild-to-moderate skin and eye irritation typical of branched nonanoic acids[3].
-
Inhalation Threat: Like many medium-chain fatty acids, it possesses a low but non-negligible vapor pressure at room temperature. Inhalation of its vapor or mist can irritate the respiratory tract[3].
-
Thermal Threat: Upon thermal decomposition (e.g., in a laboratory fire), the molecule breaks down to release carbon monoxide and carbon dioxide[3].
Quantitative PPE Matrix
Based on the molecule's amphiphilic and acidic properties, barrier protection must prevent both lipid integration and acid exposure. The following table summarizes the validated PPE requirements:
| PPE Category | Material Specification | Quantitative Metric | Mechanistic Rationale |
| Hand Protection | Nitrile (NBR) Gloves | ≥ 0.11 mm thickness | Nitrile provides excellent chemical resistance to lipophilic aliphatic chains and weak organic acids, preventing dermal absorption. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Prevents mucosal integration of amphiphilic droplets. Standard safety glasses are insufficient due to vapor/splash risks. |
| Body Protection | Standard Lab Coat | 100% Cotton, knee-length | Cotton prevents static buildup and provides a breathable, sacrificial barrier against aerosols and spills. |
| Engineering Control | Chemical Fume Hood | Face velocity 80–120 fpm | Captures volatile organic vapors and prevents inhalation exposure, maintaining the breathing zone below irritation thresholds[3]. |
Operational Workflow: Step-by-Step Methodology
A self-validating protocol ensures that every step confirms the success of the previous one. Follow this sequence when aliquoting or reacting 5-Methylnonanoic acid.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).
-
Don PPE: Put on your 100% cotton lab coat, ANSI Z87.1 chemical splash goggles, and inspect a fresh pair of nitrile gloves for micro-tears before donning.
-
Clear the Workspace: Remove incompatible materials (strong oxidizing agents) from the fume hood to prevent uncontrolled exothermic reactions.
Phase 2: Active Handling & Transfer
-
Container Equilibration: Bring the sealed container of 5-Methylnonanoic acid into the fume hood. Allow it to equilibrate to room temperature if stored in a cool environment to prevent condensation.
-
Aliquoting: Open the container only within the designated safe zone of the fume hood (at least 6 inches behind the sash). Use a glass or chemically compatible plastic pipette (e.g., HDPE or PTFE) for liquid transfer.
-
Seal and Secure: Immediately reseal the primary container tightly and keep it upright to prevent leakage[3].
Phase 3: Doffing & Post-Operational Cleanup
-
Surface Decontamination: Wipe down the immediate work area inside the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol) to solubilize and remove any micro-droplets of the fatty acid.
-
Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Dispose of gloves in solid hazardous waste.
-
Hand Hygiene: Wash hands immediately with soap and copious amounts of water for at least 15 minutes if any suspected skin contact occurred[3].
Spill Response and Logistical Disposal Plan
Because 5-Methylnonanoic acid is a liquid organic acid, spill response focuses on physical containment rather than chemical neutralization.
Immediate Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity of the spill and ensure the fume hood sash is lowered to maximize exhaust velocity.
-
Contain: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[3]. Do not use combustible materials like paper towels for large volumes.
-
Absorb and Collect: Use a non-sparking scoop to collect the saturated absorbent.
-
Package: Transfer the collected material into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container.
Standard Disposal Logistics:
-
Waste Segregation: 5-Methylnonanoic acid must be classified as Non-Halogenated Organic Waste .
-
Prohibition: Never discharge this chemical into municipal drains or the laboratory sink[3]. Its amphiphilic nature can cause it to accumulate in plumbing traps or disrupt wastewater treatment biofilms.
-
Final Destruction: Transfer the sealed, clearly labeled HDPE waste containers to your institution's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration.
Operational Decision Workflow
Operational and safety decision tree for handling 5-Methylnonanoic acid.
References
- Combi-Blocks. "JR-2814 - Safety Data Sheet: 5-Methylnonanoic acid." Combi-Blocks Inc., 13 Sept. 2024.
- Deamer, D. W., et al. "The First Cell Membranes." Astrobiology / Astrochem.org, 2002.
- Creative Proteomics. "Branched Chain Fatty Acids Analysis Service.
Sources
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
